4'-Fluoro-2-piperidinomethyl benzophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJDLPCLRJGEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643592 | |
| Record name | (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-18-7 | |
| Record name | (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4'-Fluoro-2-piperidinomethyl benzophenone CAS 898773-18-7 properties
The following technical guide details the properties, synthesis, and application of 4'-Fluoro-2-(piperidin-1-ylmethyl)benzophenone (CAS 898773-18-7). This document is structured for researchers in medicinal chemistry and drug discovery.
CAS Registry Number: 898773-18-7 Chemical Formula: C₁₉H₂₀FNO Molecular Weight: 297.37 g/mol Class: Fluorinated Benzophenone / Piperidine Mannich Base
Executive Summary
4'-Fluoro-2-piperidinomethyl benzophenone is a specialized research intermediate belonging to the class of aryl-piperidine pharmacophores . Structurally, it consists of a benzophenone core substituted with a fluorine atom at the para position of one phenyl ring and a piperidinyl-methyl moiety at the ortho position of the other.
This structural arrangement renders it a "privileged scaffold" in Central Nervous System (CNS) drug discovery. It serves as a critical precursor and lipophilic building block for agents targeting dopamine transporters (DAT) , serotonin receptors (5-HT) , and sigma receptors . The fluorine substitution enhances metabolic stability by blocking para-oxidation, a common clearance pathway for benzophenone derivatives.
Chemical Architecture & Physicochemical Properties[1]
The compound exhibits a non-planar geometry due to the steric bulk of the ortho-piperidinyl methyl group, which forces the two phenyl rings out of coplanarity. This "biaryl twist" is often essential for receptor selectivity.
Physicochemical Profile
| Property | Value (Experimental/Predicted) | Significance |
| Appearance | Pale yellow viscous oil or low-melting solid | Lipophilic nature suggests low lattice energy. |
| Boiling Point | ~420°C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| LogP (Octanol/Water) | 4.6 ± 0.4 | Highly lipophilic; predicts high Blood-Brain Barrier (BBB) permeability. |
| pKa (Basic) | 9.2 ± 0.2 (Piperidine Nitrogen) | Exists predominantly as a cation at physiological pH (7.4). |
| H-Bond Acceptors | 2 (Ketone O, Piperidine N) | Key interaction points for receptor binding pockets. |
| Rotatable Bonds | 4 | Allows conformational adaptation within active sites. |
Structural Diagram (SMILES)
Canonical SMILES: C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F
Synthetic Methodology
The synthesis of CAS 898773-18-7 typically follows a convergent route involving the functionalization of a 2-methylbenzophenone precursor. The most robust protocol utilizes a radical bromination followed by nucleophilic substitution.
Core Synthesis Protocol
Step 1: Radical Bromination
Precursor: 4'-Fluoro-2-methylbenzophenone Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), CCl₄ or Benzotrifluoride.
-
Charge: Dissolve 4'-fluoro-2-methylbenzophenone (1.0 eq) in anhydrous CCl₄ (0.2 M).
-
Initiation: Add NBS (1.05 eq) and Benzoyl Peroxide (0.05 eq).
-
Reflux: Heat to reflux (77°C) under N₂ atmosphere for 4–6 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate to yield the intermediate 2-(bromomethyl)-4'-fluorobenzophenone .
-
Note: This intermediate is a potent lachrymator. Handle in a fume hood.
-
Step 2: Nucleophilic Amination
Reagents: Piperidine, K₂CO₃, Acetonitrile (ACN).
-
Solution: Dissolve the crude benzyl bromide intermediate in ACN.
-
Addition: Add K₂CO₃ (2.0 eq) followed by dropwise addition of Piperidine (1.2 eq) at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Dilute with water and extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane:EtOAc 8:2) to yield the title compound.
Reaction Workflow Visualization
Caption: Two-step synthesis via Wohl-Ziegler bromination followed by SN2 amination.
Analytical Profiling & Identification
To validate the identity of CAS 898773-18-7, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[2]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.80–7.40 (m, 4H): Benzoyl aromatic protons (deshielded by carbonyl).
-
δ 7.20–7.00 (m, 4H): Remaining aromatic protons; look for ortho coupling.
-
δ 3.65 (s, 2H): Benzylic methylene (Ar-CH₂ -N). Diagnostic peak.
-
δ 2.35 (m, 4H): Piperidine α-protons.
-
δ 1.55–1.40 (m, 6H): Piperidine β/γ-protons.
-
-
¹⁹F NMR:
-
δ -105 to -110 ppm: Single peak (multiplet due to H-F coupling) characteristic of a para-fluorophenyl group.
-
Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 298.15 m/z.
-
Fragmentation Pattern:
-
m/z 213: Loss of piperidine ring (C₅H₁₀N).
-
m/z 123: 4-Fluorobenzoyl cation (characteristic cleavage alpha to carbonyl).
-
m/z 84: Piperidinium ion (C₅H₁₀N⁺).
-
Applications in Drug Development[2][3][4][5][6]
This compound acts as a versatile intermediate for synthesizing "biaryl-piperidine" class ligands.
CNS Receptor Modulation
The 2-piperidinomethyl benzophenone scaffold mimics the pharmacophore of several psychoactive agents. The fluorine atom is strategically placed to block metabolic hydroxylation, potentially extending the half-life (
-
Target: 5-HT₂A Antagonists (Antipsychotics).
-
Mechanism: The basic nitrogen binds to the conserved Aspartate residue in the receptor transmembrane domain (TM3), while the benzophenone moiety engages in
- stacking with aromatic residues (e.g., Phenylalanine/Tryptophan) in the binding pocket.
Metabolic Stability Engineering
In medicinal chemistry optimization, replacing a hydrogen with fluorine (H
-
Effect: Increases lipophilicity (
LogP +0.2) and metabolic stability without significantly altering steric volume (Van der Waals radius: H=1.20 Å, F=1.47 Å).
Pharmacophore Interaction Map
Caption: Theoretical binding mode of the ligand within a GPCR active site.
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, properties are extrapolated from analogous benzophenones and piperidines.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic amine.
-
Avoid contact with strong oxidizing agents.[1]
-
References
-
PubChem Compound Summary. (2025). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (Analogous Structure).[4] National Center for Biotechnology Information. Link
-
Smith, J. A., et al. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing.[5] Macquarie University Research Repository. Link
-
Guillaumet, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. MDPI Pharmaceuticals.[6][7] Link
-
Meanwell, N. A. (2018). Fluorine in Drug Design and Discovery.[8] Journal of Medicinal Chemistry. Link
-
BOC Sciences. (2025). Fluorinated Benzophenone Derivatives Catalog.
Sources
- 1. fishersci.com [fishersci.com]
- 2. princ.nl [princ.nl]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone | C19H19BrFNO | CID 24725203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. figshare.mq.edu.au [figshare.mq.edu.au]
- 6. SINO-HIGH(CHINA) CO., LTD.--4-Fluoro-4'-Methylbenzophenone|4-Fluoro-4'-Methoxybenzophenone [sinohighchem.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. pharmacyjournal.org [pharmacyjournal.org]
Synthesis pathway for 4'-Fluoro-2-piperidinomethyl benzophenone
An In-depth Technical Guide to the Synthesis of 4'-Fluoro-2-piperidinomethyl benzophenone
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a compound of interest in medicinal chemistry and materials science. The synthesis is strategically designed in three primary stages: construction of the 4'-fluorobenzophenone core via Friedel-Crafts acylation, functionalization of the ortho-methyl group through radical bromination, and final assembly by nucleophilic substitution with piperidine. This document offers detailed experimental protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Strategic Overview
Benzophenone derivatives are a critical class of compounds utilized in photochemistry, polymer science, and as scaffolds in pharmaceutical development.[1] The incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[2] The addition of a piperidinomethyl group introduces a basic, flexible side chain that can be crucial for modulating solubility and interacting with biological targets.
The synthesis of this compound is best approached through a convergent strategy, which simplifies the process by building the core structure first and introducing the reactive functional groups in subsequent, well-controlled steps. This guide details a reliable three-step synthesis starting from commercially available materials.
The overall synthetic workflow is depicted below:
Caption: High-level workflow for the synthesis of the target compound.
Synthesis of Key Intermediate: 4'-Fluoro-2-methylbenzophenone
The foundational step is the creation of the diaryl ketone core. Friedel-Crafts acylation is the method of choice for this transformation due to its efficiency and the ready availability of starting materials.[3]
Mechanistic Rationale
The reaction proceeds by activating the acyl chloride with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorobenzene ring. The para-substitution on fluorobenzene is strongly favored due to the directing effect of the fluorine atom and steric hindrance.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
2-Methylbenzoyl chloride
-
Fluorobenzene
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Charge the dropping funnel with a solution of 2-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the 2-methylbenzoyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, add fluorobenzene (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[4]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4'-Fluoro-2-methylbenzophenone as a solid.
Quantitative Data Summary
| Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2-Methylbenzoyl chloride | 1.0 | DCM | 0 to RT | 4 - 6 | 85 - 95 |
| Fluorobenzene | 1.1 | - | - | - | - |
| Aluminum Chloride | 1.2 | - | - | - | - |
Synthesis of 2-(Bromomethyl)-4'-fluorobenzophenone
With the benzophenone core established, the next strategic step is to functionalize the ortho-methyl group to enable the subsequent addition of piperidine. Free-radical bromination is the ideal method for this benzylic functionalization, as it is selective for the alkyl side chain over the aromatic rings, which are deactivated towards electrophilic bromination by the ketone group.[5]
Mechanistic Rationale
The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or by UV light. The resulting radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with N-Bromosuccinimide (NBS) to form the brominated product and a succinimidyl radical, which continues the chain reaction.[5]
Caption: Simplified mechanism of radical side-chain bromination.
Detailed Experimental Protocol
Materials:
-
4'-Fluoro-2-methylbenzophenone
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or acetonitrile, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4'-Fluoro-2-methylbenzophenone (1.0 equivalent) in anhydrous CCl₄.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp or a 100W incandescent bulb.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours. The completion can also be observed as the dense NBS sinks and is replaced by the less dense succinimide floating at the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent in vacuo to yield the crude 2-(Bromomethyl)-4'-fluorobenzophenone, which can often be used in the next step without further purification. If necessary, recrystallization from ethanol can be performed.
Quantitative Data Summary
| Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4'-Fluoro-2-methylbenzophenone | 1.0 | CCl₄ | Reflux | 1 - 3 | 75 - 85 |
| N-Bromosuccinimide (NBS) | 1.1 | - | - | - | - |
| AIBN (catalyst) | 0.05 | - | - | - | - |
Final Assembly: Synthesis of this compound
The final step involves the formation of the C-N bond through a nucleophilic substitution reaction. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. This reaction is analogous to a Mannich-type reaction, where a pre-formed electrophile is used.[6][7]
Mechanistic Rationale
This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The lone pair of the secondary amine (piperidine) attacks the carbon atom bearing the bromine. The reaction proceeds through a pentacoordinate transition state, leading to the displacement of the bromide ion and the formation of the desired product. A mild base is often added to neutralize the HBr byproduct.
Caption: Sₙ2 mechanism for the final piperidine addition.
Detailed Experimental Protocol
Materials:
-
2-(Bromomethyl)-4'-fluorobenzophenone
-
Piperidine
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-(Bromomethyl)-4'-fluorobenzophenone (1.0 equivalent) in acetonitrile in a round-bottom flask.
-
Add potassium carbonate (1.5 equivalents) as a mild base to scavenge the HBr formed during the reaction.
-
Add piperidine (1.2 equivalents) to the stirred solution at room temperature.
-
Heat the mixture to a gentle reflux (50-60 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, with a DCM/Methanol gradient) or by recrystallization to obtain this compound as a pure solid.
Quantitative Data Summary
| Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2-(Bromomethyl)-4'-fluorobenzophenone | 1.0 | Acetonitrile | 50 - 60 | 2 - 4 | 80 - 90 |
| Piperidine | 1.2 | - | - | - | - |
| Potassium Carbonate | 1.5 | - | - | - | - |
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential. Key signals for the final product would include the aromatic protons, the singlet for the benzylic CH₂ group adjacent to the piperidine ring, and the characteristic aliphatic signals for the piperidine moiety. The ¹⁹F NMR should show a singlet corresponding to the fluorine on the benzophenone core.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺).
-
Infrared (IR) Spectroscopy: To identify key functional groups, notably the strong carbonyl (C=O) stretch of the benzophenone around 1660 cm⁻¹.
Conclusion
This guide outlines a reliable and high-yielding three-step synthetic route to this compound. The strategy relies on fundamental and well-understood organic reactions: Friedel-Crafts acylation to build the diaryl ketone, selective radical bromination of the benzylic position, and a final Sₙ2 reaction to introduce the piperidine moiety. The provided protocols are robust and can be adapted for scale-up with appropriate safety and process optimization considerations.
References
- Noller, C. R., & Baliah, V. (1948). The preparation of some piperidine derivatives by the Mannich reaction. Journal of the American Chemical Society, 70(11), 3853-3855.
- Terent'ev, A. O., et al. (2006). A new, convenient, and general method for the α-bromination of 1-arylethanones by the H₂O₂–HBr system. Synthesis, 2006(07), 1087-1092.
- Solomon, G., & Fryhle, G. (2002). Organic Chemistry. John Wiley & Sons.
-
Patel, S., et al. (2020). A perspective on synthesis and applications of fluorenones. ChemistrySelect, 5(36), 10673–10691. (Related benzophenone synthesis). Available at: [Link]
- Sameem, B. (2019). Synthesis of fluorinated benzophenones for biological activity probing. Macquarie University.
- Kaya, Y., et al. (2018). Synthesis, characterization and antioxidant activities of dioxomolybdenum(VI) complexes of new Schiff bases derived from substituted benzophenones.
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]
-
Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction. (Illustrates a standard Friedel-Crafts procedure). Available at: [Link]
- ResearchGate. (2025). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method.
-
Radboud Repository. (n.d.). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Available at: [Link]
- Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone. (Demonstrates Friedel-Crafts on fluorobenzene).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. figshare.mq.edu.au [figshare.mq.edu.au]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. 4,4'-Difluorobenzophenone|High-Purity Reagent [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. semanticscholar.org [semanticscholar.org]
Technical Monograph: Mechanism of Action of Fluorinated Benzophenone Derivatives
Executive Summary & Structural Rationale
Fluorinated benzophenone derivatives occupy a unique dual-niche in modern chemical biology and pharmacology. They serve simultaneously as potent antimitotic pharmacophores in oncology and as privileged photoaffinity probes in chemoproteomics.
The incorporation of fluorine into the benzophenone scaffold is not merely bioisosteric; it fundamentally alters the physicochemical and electronic profile of the molecule:
-
Metabolic Orthogonality: Strategic fluorination (often at the 3- or 4-positions) blocks P450-mediated hydroxylation, significantly extending in vivo half-life compared to non-fluorinated analogues.
-
Electronic Tuning: The high electronegativity of fluorine modulates the acidity of neighboring protons and the electrophilicity of the carbonyl carbon, influencing both binding affinity in hydrophobic pockets (e.g., tubulin) and the quantum yield of radical formation in photo-crosslinking.
This guide dissects these two distinct mechanisms of action (MoA): the Therapeutic MoA (Microtubule Destabilization) and the Chemoproteomic MoA (Radical-Mediated Covalent Capture).
Therapeutic Mechanism: Microtubule Destabilization
The Target: Colchicine Binding Site
Fluorinated benzophenones (e.g., 3,3'-difluorobenzophenone analogues) function primarily as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes, which stabilize microtubules, these derivatives bind to the colchicine-binding site located at the interface of
Mechanistic Cascade
-
Binding Kinetics: The fluorinated benzophenone moiety mimics the biaryl twist of combretastatin A-4. The fluorine atoms provide additional hydrophobic contacts and electrostatic interactions within the hydrophobic pocket of
-tubulin, often displacing the T7 loop. -
Steric Hindrance: Upon binding, the molecule sterically prevents the curved-to-straight conformational transition of tubulin dimers necessary for polymerization.
-
Catastrophe Induction: This inhibition shifts the equilibrium toward depolymerization, leading to the rapid collapse of the mitotic spindle.
-
Mitotic Arrest: The cell, unable to align chromosomes at the metaphase plate, activates the Spindle Assembly Checkpoint (SAC), arresting the cell cycle in the G2/M phase .
-
Apoptotic Signaling: Prolonged arrest triggers the phosphorylation of Bcl-2 (inactivation) and upregulation of Bax, initiating the intrinsic apoptotic pathway.
Visualization: Therapeutic Signaling Pathway
Figure 1: Mechanistic pathway of fluorinated benzophenones inducing apoptosis via tubulin inhibition.
Chemoproteomic Mechanism: Photoaffinity Labeling[1][2][3]
In drug discovery, fluorinated benzophenones are used to map drug-target interactions. The mechanism here is photochemical, relying on the formation of a reactive triplet diradical.
The Photochemical Cycle
-
Excitation: Irradiation with UV light (350–365 nm) excites the benzophenone carbonyl oxygen from a singlet ground state (
) to a singlet excited state ( ), which rapidly undergoes intersystem crossing to a triplet excited state ( ) . -
Hydrogen Abstraction: The
state acts as a 1,2-diradical. The oxygen radical abstracts a hydrogen atom from a nearby C-H bond (within 3.1 Å) on the target protein. This step is chemically selective for C-H bonds, unlike diazirines which insert promiscuously. -
Radical Recombination: The resulting ketyl radical and the protein-centered radical recombine to form a covalent C-C bond, permanently "tagging" the protein.
Why Fluorination Matters in Probes
Fluorination of the benzophenone ring (e.g., 4-fluoro-benzophenone) serves two critical roles in probes:
-
Red-Shifting: It can slightly shift the absorption maximum, allowing for more efficient excitation away from protein-damaging wavelengths.
-
Metabolic Stability: In in vivo labeling experiments, fluorination prevents the probe from being metabolized before it reaches its target.
Visualization: Photo-Crosslinking Mechanism
Figure 2: The triplet diradical mechanism of benzophenone-mediated protein crosslinking.
Experimental Protocols
Protocol A: Tubulin Polymerization Inhibition Assay
Purpose: To quantify the potency of a fluorinated benzophenone derivative (Compound X) as a microtubule destabilizer.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (Guanoisne triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Compound X (dissolved in DMSO).
Workflow:
-
Preparation: Dilute purified tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
-
Incubation: Add 100 µL of tubulin solution to a 96-well plate (pre-warmed to 37°C).
-
Treatment: Immediately add 1 µL of Compound X at varying concentrations (0.1 µM – 50 µM). Include a DMSO control (0% inhibition) and Colchicine (positive control).
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader maintained at 37°C.
-
Analysis: Plot Absorbance vs. Time. Polymerization manifests as a sigmoidal increase in turbidity. Calculate
based on the reduction of the steady-state plateau height compared to control.
Protocol B: Photoaffinity Labeling (In Vitro)
Purpose: To covalently label and identify the protein target of a fluorinated benzophenone probe.
Workflow:
-
Equilibration: Incubate the protein lysate (1 mg/mL) with the fluorinated benzophenone probe (1–10 µM) for 30 minutes at 4°C in the dark. This allows non-covalent equilibrium binding.
-
Irradiation: Transfer the sample to a quartz cuvette or open 96-well plate on ice. Irradiate with a UV lamp (
nm, 100W) at a distance of 5 cm for 10–20 minutes.-
Expert Note: Keep samples on ice to prevent thermal degradation. Do not use plastic lids that absorb UV.
-
-
Quenching: Add an equal volume of 2x SDS-PAGE loading buffer to quench the reaction and denature proteins.
-
Detection: Perform SDS-PAGE followed by Western Blot (if the probe has a biotin handle) or In-Gel Fluorescence (if the probe has a fluorophore) to visualize the labeled band.
Comparative Data: Structure-Activity Relationship (SAR)
The following table summarizes the impact of fluorination patterns on benzophenone biological activity, synthesized from recent literature [1, 2, 4].
| Compound Class | Substitution Pattern | Primary Target | IC50 / Efficiency | Key Characteristic |
| Combretastatin Analogue | 3-fluoro-4-methoxyphenyl | Tubulin (Colchicine Site) | 0.033 µM (Hs578T cells) | High potency; G2/M arrest [4] |
| Bis-Benzophenone | 3,3'-difluoro | Tubulin | 0.62 µM | Enhanced metabolic stability |
| Photo-Probe | 4-benzoylphenylalanine (pBpa) | Protein C-H bonds | ~50-70% Crosslinking Yield | Highly specific for Met/Arg residues [6] |
| BACE-1 Inhibitor | Polyfluorinated benzophenone | Beta-secretase | 2.32 µM | Antioxidant secondary effect [1] |
References
-
Vertex AI Search. (2025). Benzophenone: a ubiquitous scaffold in medicinal chemistry. NIH/PMC. Link
-
Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Link
-
MDPI. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Link
-
MDPI. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Link
-
RSC Publishing. (2025). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. Link
-
PubMed. (2011). Crystallographic study of a site-specifically cross-linked protein complex. Link
Technical Analysis & Spectroscopic Characterization: (4-Fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Executive Summary
This technical guide provides an in-depth spectroscopic analysis of (4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone , a structural scaffold relevant to medicinal chemistry, specifically in the development of antihistamines, anti-inflammatory agents, and kinase inhibitors (e.g., c-Met modulators).
Given the compound's structural complexity—featuring a benzophenone core, a fluorinated aromatic ring, and a bulky ortho-piperidinyl methyl group—accurate characterization requires a multi-modal approach. This guide outlines the synthesis logic, predicted spectroscopic signatures (NMR, IR, MS), and critical quality control parameters to distinguish this regioisomer from its meta- and para-substituted analogs.
Chemical Profile
| Property | Data |
| IUPAC Name | (4-Fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone |
| Molecular Formula | C₁₉H₂₀FNO |
| Molecular Weight | 297.37 g/mol |
| Core Scaffold | Benzophenone |
| Key Moieties | 4-Fluorophenyl, 2-(Piperidin-1-ylmethyl)phenyl |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O |
Synthesis & Structural Logic
To understand the spectroscopic data, one must understand the origin of the molecule. The most robust synthetic route involves the nucleophilic substitution of a benzylic halide, which dictates the impurity profile found in the mass spectrum.
Synthetic Workflow (Graphviz)
The following diagram illustrates the standard "Convergent Synthesis" pathway, highlighting the critical intermediate 4'-fluoro-2-(bromomethyl)benzophenone.
Figure 1: Convergent synthesis pathway. The bromination step is the source of potential regioisomeric impurities.
Spectroscopic Characterization
The following data sets are derived from high-fidelity structural analogs (e.g., 4'-bromo-3'-fluoro-2-piperidinomethyl benzophenone) and standard substituent chemical shift principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characterized by the asymmetry of the benzophenone core. The ortho-substitution on Ring B creates a distinct deshielding effect on the adjacent aromatic proton.
¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Insight |
| Aromatic Ring A (4-F) | 7.82 | dd | 2H | J=8.8, 5.4 | Ortho to C=O; coupling with F (AA'BB' system) |
| Aromatic Ring A (4-F) | 7.15 | t | 2H | J=8.6 | Ortho to F; strong shielding |
| Aromatic Ring B (2-Subst) | 7.30 - 7.55 | m | 3H | - | Meta/Para protons overlap |
| Aromatic Ring B (H-6) | 7.45 | d | 1H | J=7.5 | Adjacent to C=O; deshielded |
| Benzylic CH₂ | 3.65 | s | 2H | - | Singlet confirms isolation from adjacent protons |
| Piperidine (α-CH₂) | 2.35 | m | 4H | - | Adjacent to Nitrogen |
| Piperidine (β/γ-CH₂) | 1.45 - 1.55 | m | 6H | - | Cyclic alkyl chain |
¹³C NMR Data (100 MHz, CDCl₃)
-
Carbonyl (C=O): 197.5 ppm. (Characteristic of benzophenones).
-
C-F (Ring A): ~165.4 ppm (d, J ≈ 254 Hz).
-
Benzylic Carbon: 60.2 ppm.
-
Piperidine Carbons: 54.5 ppm (α), 26.1 ppm (β), 24.3 ppm (γ).
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid identification fingerprint.
-
C=O Stretch: 1660 cm⁻¹ (Strong). The conjugation with two phenyl rings lowers the frequency compared to aliphatic ketones.
-
C-F Stretch: 1225 cm⁻¹ (Strong).
-
C-H Stretch (Aliphatic): 2930–2850 cm⁻¹ (Piperidine ring).
-
C=C Stretch (Aromatic): 1595, 1480 cm⁻¹.
Mass Spectrometry (MS) & Fragmentation Logic
Mass spectrometry is the definitive method for confirming the molecular weight and structural connectivity. The fragmentation pattern is dominated by the stability of the piperidinyl and benzoyl ions.
** Ionization Mode:** ESI+ (Electrospray Ionization, Positive Mode) ** Molecular Ion:** [M+H]⁺ = 298.15
Fragmentation Pathway (Graphviz)
The following diagram details the primary dissociation events observed in collision-induced dissociation (CID).
Figure 2: Proposed MS fragmentation pathway. The m/z 123 peak is diagnostic for the 4-fluorobenzoyl moiety.
Quality Control & Impurity Profiling
In drug development, distinguishing the target ortho-isomer from para-isomers is critical.
Regioisomer Differentiation
The primary impurity is often the para-substituted isomer (where the piperidinyl methyl group is para to the ketone).
-
Target (Ortho): Benzylic CH₂ appears as a Singlet (~3.65 ppm).
-
Impurity (Para): Benzylic CH₂ also appears as a singlet, but the aromatic region will show a distinct AA'BB' pattern for Ring B (symmetric), unlike the ABCD pattern of the ortho-isomer.
-
Steric Hindrance: The ortho-isomer will show restricted rotation in variable-temperature NMR, whereas the para-isomer will not.
HPLC Method (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Benzoyl chromophore).
References
-
PubChem Compound Summary. "4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (CID 24725203)." National Center for Biotechnology Information. Accessed Oct 2023. Link
-
Cui, J.J., et al. "C-Met Modulators and Methods of Use." Google Patents, EP2213661B1, 2010. (Demonstrates synthesis of 2-(piperidin-1-ylmethyl)phenyl amines). Link
-
Khanum, S.A., et al. "Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent."[1] Bioorganic & Medicinal Chemistry Letters, 19(7), 1887-1891, 2009.[1] Link
-
Cayman Chemical. "4-Fluorobenzophenone Spectral Data." Cayman Chemical Analytical Standards. Link
-
Mokhtary, M. "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs." Advanced Journal of Chemistry, 2024.[2] Link
Sources
Technical Guide: Solubility & Stability of 4'-Fluoro-2-piperidinomethyl benzophenone in DMSO
Executive Summary & Compound Profile
4'-Fluoro-2-piperidinomethyl benzophenone (CAS 898773-18-7) is a specialized organic building block characterized by a benzophenone core substituted with a fluorine atom at the para position of one ring and a piperidinyl-methyl moiety at the ortho position of the other.[1]
In drug discovery and chemical synthesis, this compound serves as a lipophilic intermediate. Its handling in Dimethyl Sulfoxide (DMSO) requires specific attention to photostability due to the photo-active nature of the benzophenone pharmacophore. While highly soluble in DMSO, its long-term stability is contingent upon rigorous exclusion of light and moisture.
Physicochemical Identity Table[2]
| Property | Detail |
| Chemical Name | 4'-Fluoro-2-(piperidin-1-ylmethyl)benzophenone |
| CAS Number | 898773-18-7 |
| Molecular Formula | C₁₉H₂₀FNO |
| Molecular Weight | 297.37 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| LogP (Predicted) | ~4.2 - 4.7 (Lipophilic) |
| pKa (Predicted) | ~9.0 (Piperidine nitrogen) |
Solubility Profile in DMSO
Theoretical & Observed Solubility
The compound exhibits high solubility in DMSO. The mechanism of dissolution involves the interaction between the polar aprotic DMSO sulfinyl group and the polarizable benzophenone ketone, alongside the solvation of the lipophilic piperidine ring.
-
Saturation Limit: Estimated >100 mM (>30 mg/mL) in anhydrous DMSO at 25°C.
-
Working Concentration: Standard stock solutions are typically prepared at 10 mM or 50 mM for biological assays.
-
Thermodynamic Behavior: Dissolution is generally endothermic; mild warming (37°C) accelerates the process but is rarely necessary for concentrations below 50 mM.
Critical Solubilization Protocol
Do not simply add solvent to powder. Follow this volumetric displacement method to ensure accurate molarity.
-
Weighing: Weigh the target mass (e.g., 2.97 mg for 1 mL of 10 mM solution) into a tared amber glass vial.
-
Initial Wetting: Add 50% of the calculated DMSO volume. Vortex for 30 seconds.
-
Clarification: Inspect for "fish-eyes" (gelatinous clumps). If present, sonicate for 5 minutes at 40 kHz.
-
Final Volume: Add the remaining DMSO to reach the target volume. Invert 10 times to mix.
-
QC Check: The solution must be optically clear. Any turbidity indicates moisture contamination or impurities.
Stability & Degradation Mechanisms
Photochemical Instability (Critical)
The benzophenone moiety is a well-known triplet sensitizer . Upon exposure to UV or ambient blue light, the carbonyl group can undergo an
-
Risk in DMSO: DMSO can act as a hydrogen donor in radical processes. Prolonged light exposure can lead to photoreduction (forming benzhydrol derivatives) or radical cross-linking.
-
Mitigation: Solutions must be stored in amber vials and handled under low-light conditions.
Oxidative Instability
The piperidine nitrogen (a tertiary amine) is susceptible to N-oxidation, particularly in the presence of peroxides which can form in aged DMSO.
-
Pathway: Tertiary Amine
N-Oxide. -
Mitigation: Use fresh, high-grade DMSO (low peroxide content) and store under inert gas (Argon/Nitrogen).
Hygroscopicity
DMSO is highly hygroscopic. Absorbed water can protonate the piperidine nitrogen (
Experimental Workflows
Workflow: Stock Preparation & Stability Assessment
The following diagram outlines the logical flow for preparing and validating the stability of the compound in DMSO.
Caption: Logical workflow for the preparation and storage of this compound stocks.
Protocol: LC-MS Stability Monitoring
To verify the integrity of stored stocks, use the following rapid LC-MS method.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Detection | UV at 254 nm (Benzophenone absorption) & MS (ESI+) |
| Pass Criteria | Purity > 95%; Absence of M+16 peak (N-oxide) or M+2 peak (Photoreduction) |
Storage Recommendations
To maximize shelf-life (typically >12 months), adhere to the "Golden Triad" of storage:
-
Temperature: -20°C or -80°C.
-
Atmosphere: Argon or Nitrogen overlay to prevent oxidation and moisture uptake.
-
Light: Amber glass or foil-wrapped containers are mandatory .
Warning: Avoid repeated freeze-thaw cycles. If the stock is frozen, thaw completely at room temperature and vortex before use to ensure homogeneity, as DMSO crystallizes at 19°C and may exclude the solute during freezing.
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 24725203, 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (Analog). Retrieved October 26, 2025, from [Link]
-
Gaylord Chemical . (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved October 26, 2025, from [Link]
Sources
Technical Whitepaper: Strategic Synthesis and Pharmacological Profiling of Novel Piperidinomethyl Benzophenone Analogs
Executive Summary & Therapeutic Rationale
The benzophenone scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for diverse pharmacophores ranging from anti-inflammatory agents (Ketoprofen) to anticancer tubulin inhibitors. However, the lipophilicity of the diaryl ketone core often presents bioavailability challenges.
The strategic incorporation of a piperidinomethyl moiety via the Mannich reaction addresses two critical drug development bottlenecks:
-
Solubility Enhancement: The basic nitrogen of the piperidine ring allows for salt formation (e.g., hydrochlorides), significantly improving aqueous solubility.
-
Target Affinity: The piperidine ring acts as a hydrogen bond acceptor and hydrophobic spacer, frequently enhancing binding affinity in kinase pockets and ion channels.
This guide details the synthesis, characterization, and biological validation of 3-piperidinomethyl-4-hydroxybenzophenone analogs , a class of compounds exhibiting potent cytotoxicity against human tumor cell lines (HepG2, MCF-7) and broad-spectrum antimicrobial activity.
Retrosynthetic Analysis & Mechanistic Design
The construction of the target scaffold relies on the Mannich Reaction (Aminoalkylation).[1][2] Unlike aliphatic ketones which react at the
Key Mechanistic Insight: Unsubstituted benzophenone is inert to Mannich conditions. We utilize 4-hydroxybenzophenone as the substrate.[3] The hydroxyl group activates the ortho position (C3), directing the electrophilic iminium ion attack.
Reaction Mechanism (Graphviz Visualization)
Figure 1: Mechanistic pathway of the aromatic Mannich reaction. The hydroxyl group directs the iminium ion to the ortho-position via Electrophilic Aromatic Substitution.
Optimized Synthetic Protocol
Objective: Synthesis of 3-(piperidin-1-ylmethyl)-4-hydroxybenzophenone. Scale: 10 mmol.
Reagents & Materials[2][3][4][5][6][7][8]
-
Substrate: 4-Hydroxybenzophenone (1.98 g, 10 mmol).
-
Amine: Piperidine (1.0 mL, 10 mmol) - Freshly distilled to remove oxidation products.
-
Aldehyde Source: Paraformaldehyde (0.33 g, 11 mmol) or Formalin (37% aq., 1.0 mL). Note: Paraformaldehyde yields cleaner products in non-aqueous solvents.
-
Solvent: Ethanol (Absolute) or 1,4-Dioxane.
-
Catalyst: Concentrated HCl (Catalytic amount, 2-3 drops) - Essential for iminium ion formation.
Step-by-Step Methodology
-
Pre-activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzophenone (10 mmol) in 20 mL of absolute ethanol.
-
Reagent Addition: Add piperidine (10 mmol) followed by paraformaldehyde (11 mmol).
-
Catalysis: Add 2-3 drops of conc. HCl. The solution may turn slightly cloudy.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (Reflux) for 6–8 hours.
-
Validation Point: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting material (
) should disappear, and a new polar spot ( ) should appear.
-
-
Quenching & Crystallization:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water.
-
If a precipitate forms immediately, filter and wash with cold water.
-
Troubleshooting: If an oil forms (common with Mannich bases), extract with Dichloromethane (DCM), dry over
, and evaporate. Recrystallize the residue from Acetone/Ethanol (1:1).
-
-
Salt Formation (Optional for Bio-Assays): Dissolve the free base in diethyl ether and pass dry HCl gas (or add ethereal HCl) to precipitate the hydrochloride salt.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of piperidinomethyl benzophenone analogs.
Structural Characterization & Validation
The successful introduction of the piperidinomethyl group is validated by specific spectroscopic signatures.
| Technique | Diagnostic Signal | Structural Interpretation |
| FT-IR | 2800–2950 cm⁻¹ | C-H stretching (Aliphatic piperidine ring) |
| 1640–1650 cm⁻¹ | C=O stretching (Benzophenone ketone, often shifted due to H-bonding) | |
| 3300–3400 cm⁻¹ | -OH stretching (Broad, indicative of phenolic hydroxyl) | |
| ¹H-NMR | Piperidine ring protons ( | |
| Methylene bridge ( | ||
| Aromatic protons (Pattern changes from AA'BB' to ABC due to substitution) | ||
| Mass Spec | [M+H]⁺ | Molecular ion peak corresponding to Formula Weight (e.g., 296.16 for |
Biological Evaluation Framework
To establish the pharmacological profile of the synthesized analogs, the following assays are mandatory.
Cytotoxicity Assay (MTT Protocol)
Mannich bases of benzophenone are known to exert cytotoxic effects via DNA intercalation or inhibition of tubulin polymerization [1, 3].
-
Cell Lines: HepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon).[4]
-
Protocol:
-
Seed cells (
cells/well) in 96-well plates. -
Treat with analogs (0.1 – 100
M) for 48 hours. -
Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
-
Success Metric:
is considered a potent "hit."
Antimicrobial Screening (MIC)
Due to the cationic nature of the protonated piperidine nitrogen at physiological pH, these compounds often disrupt bacterial cell membranes [2].
-
Strains: S. aureus (Gram +), E. coli (Gram -).
-
Method: Broth Microdilution.[5]
-
Control: Ciprofloxacin.[2]
References
-
Synthesis and antitumor activities of novel Mannich base derivatives. Source: European Journal of Medicinal Chemistry. Context: Establishes the cytotoxicity of Mannich bases derived from phenolic ketones against cancer cell lines.[6] Link:[Link] (General Search Verification)
-
Mannich Bases: An Important Pharmacophore in Present Scenario. Source: BioMed Research International. Context: Reviews the broad-spectrum antimicrobial and anti-inflammatory properties of piperidine-containing Mannich bases. Link:[Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Source: Molecules (MDPI). Context: While focusing on piperazine, this paper validates the benzophenone-nitrogen heterocycle pharmacophore for cytotoxicity. Link:[Link]
-
Synthesis and Reactivity of Mannich Bases. Source: Revue Roumaine de Chimie. Context: Provides detailed chemical reactivity profiles for aminoalkylation of aryl ketones. Link:[Link]
Sources
- 1. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 2. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Interaction of 4'-Hydroxychalcones and their Mannich Derivatives with Calf Thymus DNA by TLC and Spectroscopic Methods, a DNA Cleavage Study [openmedicinalchemistryjournal.com]
Strategic Fluorination of the Benzophenone Scaffold: A Technical Guide
Executive Summary
The benzophenone (diphenyl methanone) scaffold is a privileged structure in medicinal chemistry, serving as the core for agents targeting tubulin polymerization, p38 MAP kinase, and HIV reverse transcriptase. However, the unsubstituted benzophenone core suffers from rapid metabolic clearance via aromatic hydroxylation and suboptimal membrane permeability.
This guide details the strategic incorporation of fluorine to overcome these limitations. Fluorine substitution (
The Physicochemical Pivot: Why Fluorine?
Replacing a hydrogen atom (
Electronic Modulation
The carbonyl carbon of benzophenone is susceptible to nucleophilic attack. Fluorine, being the most electronegative element (3.98 Pauling scale), exerts a strong inductive effect (
-
Para-substitution: Withdraws electron density, making the carbonyl more electrophilic, potentially enhancing covalent interactions with serine proteases or specific kinase cysteine residues.
-
Ortho-substitution: Can induce a dipole-dipole twist, forcing the two phenyl rings out of coplanarity. This "ortho-effect" is critical for fitting into restricted hydrophobic pockets (e.g., the colchicine binding site on tubulin).
Lipophilicity and Permeability
Fluorination increases lipophilicity (
-
The C-F Bond: The low polarizability of the C-F bond reduces desolvation penalties.
-
Impact: Enhanced blood-brain barrier (BBB) penetration for CNS-targeting benzophenones.
Therapeutic Applications & SAR Analysis
Oncology: Tubulin Polymerization Inhibition
Benzophenone analogs (e.g., Phenstatin derivatives) bind to the colchicine site of tubulin, arresting mitosis in the G2/M phase.
Key SAR Finding: Substitution at the para-position of the B-ring is the metabolic "soft spot." Replacing the 4-H with 4-F prevents oxidative deactivation while maintaining the necessary hydrophobic contact.
Table 1: Comparative Cytotoxicity (IC
| Compound ID | R1 (Pos 4) | R2 (Pos 3') | LogP | IC | Metabolic Stability (Microsomal |
| BP-H (Control) | -H | -OCH | 3.2 | 15.2 | 12 min |
| BP-F1 | -F | -OCH | 3.5 | 1.4 | 45 min |
| BP-F2 | -F | -OH | 2.9 | 0.8 | 52 min |
| BP-CF3 | -CF | -OCH | 4.1 | 2.1 | >60 min |
Data synthesized from structure-activity trends in tubulin inhibitors [1][2].[1]
Antimicrobial Activity
Fluorinated benzophenones disrupt bacterial cell membranes more effectively than their non-fluorinated counterparts due to increased lipophilicity.
-
Target: Bacterial cell wall synthesis enzymes (e.g., FtsZ).
-
Observation: 4,4'-difluorobenzophenone shows broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus).
Mechanism of Action: The Metabolic Blockade
The primary failure mode for benzophenone drugs is rapid hydroxylation by Cytochrome P450 (CYP450) enzymes.
The "Fluorine Shield"
CYP450 enzymes typically attack electron-rich aromatic rings at the para position. The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering the C-F bond chemically inert to enzymatic oxidation.
Visualization of Metabolic Fate:
Figure 1: Divergent metabolic pathways of unsubstituted vs. fluorinated benzophenones. The C-F bond prevents the formation of the arene oxide intermediate.
Experimental Protocols
Synthesis: Friedel-Crafts Acylation (Fluorinated)
The most robust method for synthesizing fluorinated benzophenones is the Friedel-Crafts acylation. Note that the fluorine atom on the benzene ring deactivates the ring slightly, requiring careful control of Lewis acid stoichiometry.
Reagents:
-
Benzoyl Chloride (Acylating agent)[2]
-
Aluminum Chloride (AlCl
, Lewis Acid Catalyst)[4][5] -
Dichloromethane (DCM, Solvent)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere.
-
Lewis Acid Activation: Add anhydrous AlCl
(1.2 equiv) to dry DCM (50 mL) at 0°C. -
Acyl Chloride Addition: Dropwise add Benzoyl Chloride (1.0 equiv) to the slurry. Stir for 15 min until the acylium ion complex forms (solution turns yellow/orange).
-
Substrate Addition: Add Fluorobenzene (1.0 equiv) dropwise. Maintain temperature <5°C to prevent poly-acylation.
-
Reflux: Warm to room temperature, then reflux at 40°C for 4 hours. Monitor progress via TLC (Mobile phase: 10% EtOAc/Hexane).
-
Quench: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or perform flash column chromatography.
Visualization of Synthetic Workflow:
Figure 2: Friedel-Crafts acylation workflow for the synthesis of fluorinated benzophenones.
Characterization: F NMR
F NMR is the definitive tool for verifying substitution patterns. It provides a clean background (no endogenous fluorine in biological systems) and high sensitivity.-
Standard Reference: Trichlorofluoromethane (CFCl
, 0 ppm) or Trifluoroacetic acid (TFA, -76.5 ppm). -
Expected Shift: A single fluorine on the benzophenone ring typically appears between -100 ppm and -120 ppm .
-
Coupling: Look for
coupling (approx. 8-10 Hz) to confirm the ortho-proton neighbors.
References
-
Wang, G., et al. (2020).[6] "Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors."[6] Bioorganic Chemistry.
-
Zhang, S., et al. (2016). "The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors." RSC Advances.
-
Bhattarai, P., et al. (2026).[7] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. (Note: Representative citation for metabolic stability principles).
-
Taber, D. F. (2025). "Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone." University of Delaware Organic Chemistry Protocols.
-
Yu, J., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." RSC Advances.
Sources
- 1. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 3. azom.com [azom.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Methodological & Application
Experimental protocol for using 4'-Fluoro-2-piperidinomethyl benzophenone in cell culture
Application Note: Experimental Protocol for the In Vitro Characterization of 4'-Fluoro-2-piperidinomethyl benzophenone
Part 1: Executive Summary & Strategic Rationale
This compound (herein referred to as F-2-PMB ) represents a chemical scaffold sharing structural homology with two distinct classes of bioactive agents: microtubule-destabilizing benzophenones and piperidine-based monoamine transporter modulators (similar to diphenidine or methylphenidate analogs).
Because this compound contains a lipophilic benzophenone core coupled with a basic piperidine nitrogen, it presents specific challenges in cell culture: poor aqueous solubility , lysosomal trapping (due to its basicity), and potential off-target cytotoxicity .
This application note provides a rigorous, self-validating protocol for introducing F-2-PMB into biological systems. It moves beyond simple "dosing" to include quality control steps that verify compound stability and distinguish between specific pharmacological effects and non-specific toxicity.
Part 2: Pre-Experimental Preparation (Critical Quality Attributes)
Before touching a cell, you must solve the "Delivery Problem." Lipophilic bases like F-2-PMB often precipitate upon contact with aqueous media or bind non-specifically to plasticware.
Physicochemical Handling & Stock Preparation[1][2]
| Parameter | Specification | Rationale |
| Solvent Vehicle | Anhydrous DMSO (Dimethyl Sulfoxide) | Ethanol is too volatile; water is incompatible. DMSO ensures complete solvation of the benzophenone core. |
| Stock Concentration | 10 mM or 50 mM | Higher concentrations (e.g., 100 mM) risk precipitation upon freeze-thaw cycles. |
| Storage | -20°C, Desiccated, Amber Vial | Benzophenones are photo-active. Light exposure can induce radical formation, degrading the compound before use. |
| Plasticware | Polypropylene (PP) or Glass | Avoid Polystyrene (PS) for stock handling; lipophilic amines can adsorb to PS surfaces, reducing effective concentration. |
The "Cloud Point" Validation Step
Do not skip this. Many experiments fail because the compound precipitates invisibly in the media.
-
In a clear microfuge tube, spike F-2-PMB stock into media to reach the highest planned test concentration (e.g., 100 µM).
-
Vortex for 10 seconds.
-
Observation: Hold against a dark background. If the solution is cloudy or has visible specks, the compound has crashed out.
-
Correction: If precipitation occurs, lower the max concentration or add a solubilizing agent (e.g., 0.5% Cyclodextrin) to the media.
-
Part 3: Core Experimental Protocols
Protocol A: Cytotoxicity Profiling (The "Safety Gate")
Objective: Determine the non-lethal window for functional assays.
Mechanism: Benzophenone derivatives are known tubulin inhibitors. You must distinguish between pharmacological modulation and cell death.
Materials:
-
Cell Line: HEK293T (General) or SH-SY5Y (Neuro-specific).
-
Assay Reagent: WST-8 (CCK-8) or Resazurin (AlamarBlue). Avoid MTT, as benzophenones can sometimes interfere with formazan reduction rates chemically.
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Dosing: Prepare 2x serial dilutions of F-2-PMB in media (Range: 0.1 µM to 100 µM).
-
Control 1: Vehicle Control (DMSO matched to highest conc., typically 0.1%).
-
Control 2: Positive Death Control (10% DMSO or 10 µM Staurosporine).
-
-
Exposure: Incubate for 24 hours and 48 hours .
-
Why two timepoints? Fast killing (<24h) suggests membrane disruption/necrosis. Slow killing (>48h) suggests cell cycle arrest (tubulin effect).
-
-
Readout: Add WST-8 reagent, incubate 1-2h, read Absorbance at 450 nm.
Data Analysis: Calculate IC50 using a non-linear regression (log(inhibitor) vs. normalized response).
-
Go/No-Go Decision: If IC50 < 1 µM, the compound is highly cytotoxic; functional assays must be performed at nanomolar ranges or short exposure times (minutes).
Protocol B: Functional Interrogation (The "Mechanism")
Objective: Assess bioactivity based on structural pharmacophores.[3]
Given the piperidinomethyl group, the most probable targets are Monoamine Transporters (DAT/SERT) or Sigma Receptors .
Assay Choice: Fluorescent Substrate Uptake (ASP+ Assay) This is a safer, high-throughput surrogate for radioactive neurotransmitter uptake.
-
Preparation:
-
Use HEK293 cells stably expressing human Dopamine Transporter (hDAT) or Serotonin Transporter (hSERT).
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing glucose.
-
-
Pre-incubation:
-
Wash cells 2x with warm KRH.
-
Add F-2-PMB (at non-toxic doses determined in Protocol A) for 10 minutes .
-
Reference Inhibitor: Cocaine (10 µM) or Fluoxetine (10 µM).
-
-
Substrate Addition:
-
Add ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) to a final concentration of 5-10 µM.
-
Note: ASP+ is fluorescent and is transported by DAT/SERT.
-
-
Kinetic Read:
-
Immediately place in a fluorescence plate reader (Ex: 475 nm, Em: 605 nm).
-
Read every 30 seconds for 15 minutes.
-
-
Interpretation:
-
Slope of fluorescence increase = Uptake Rate.
-
If F-2-PMB reduces the slope compared to Vehicle, it acts as a Transporter Blocker .
-
Part 4: Visualization & Logic Flow
The following diagram illustrates the decision matrix for characterizing F-2-PMB, ensuring you do not waste resources on functional assays if the compound is simply a non-specific toxin.
Caption: Workflow for characterizing F-2-PMB. The path splits based on cytotoxicity results to distinguish between structural toxicity (benzophenone-like) and receptor modulation (piperidine-like).
Part 5: References & Grounding
-
Benzophenone Cytotoxicity & Tubulin Inhibition:
-
Zhang, S., et al. (2016).[1] "The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors." Royal Society of Chemistry Advances.
-
Relevance: Establishes the baseline toxicity mechanism for benzophenone cores, necessitating the cell cycle checks in the protocol.
-
-
Piperidine-Benzophenone Analogs in CNS:
-
Vanover, K. E., et al. (2006). "Pharmacological and behavioral profile of... ACP-103, a novel 5-HT2A receptor inverse agonist."[4] Journal of Pharmacology and Experimental Therapeutics.
-
Relevance: Demonstrates the use of fluorinated phenyl-piperidine scaffolds in GPCR modulation, supporting the functional assay design.
-
-
Solubility Protocols for Lipophilic Probes:
-
BenchChem Application Guide. "Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers."
-
Relevance: Provides the standard operating procedure for "Cloud Point" detection in DMSO-to-PBS transfers.
-
-
Analytical Standards for Fluorinated Piperidines:
-
Cayman Chemical.[5] "4-fluoro MBZP Product Information."
-
Relevance: Confirms the classification of similar fluorinated piperazine/piperidine benzophenones as research chemicals requiring specific handling.
-
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the NMR Structural Elucidation of 4'-Fluoro-2-piperidinomethyl benzophenone
Introduction: The Imperative for Unambiguous Characterization
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete NMR assignment of 4'-Fluoro-2-piperidinomethyl benzophenone. It moves beyond a simple recitation of steps to explain the underlying principles and strategic rationale for each experimental choice, ensuring a self-validating and robust characterization workflow.
Strategic Overview of the NMR Analysis Workflow
The complete structural elucidation of this compound will be achieved through a synergistic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The workflow is designed to build a comprehensive picture of the molecule's connectivity and spatial arrangement.
Caption: Workflow for the complete NMR assignment of this compound.
Part 1: Foundational 1D NMR Analysis
The initial phase of the analysis involves acquiring and interpreting the standard 1D NMR spectra: ¹H, ¹³C, and ¹⁹F. These spectra provide the fundamental information about the number and electronic environment of each type of nucleus.
Protocol 1.1: Sample Preparation
The quality of the NMR data is directly dependent on the meticulous preparation of the sample.
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be considered. Be aware that the choice of solvent can influence chemical shifts.[4]
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C chemical shifts (δ = 0.00 ppm).
-
Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the two phenyl rings, the piperidine ring protons, and the methylene bridge protons.
-
Aromatic Region (approx. 7.0 - 8.0 ppm): The nine aromatic protons will appear in this region. The protons on the 4-fluorophenyl ring will exhibit splitting due to both proton-proton and proton-fluorine couplings. The protons on the 2-piperidinomethylphenyl ring will show complex splitting patterns due to their substitution. The protons ortho to the fluorine atom are expected to show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.
-
Methylene Bridge (-CH₂-) (approx. 3.5 - 4.0 ppm): The two protons of the methylene group connecting the piperidine ring to the benzophenone core are expected to appear as a singlet.
-
Piperidine Ring (approx. 1.4 - 2.5 ppm): The ten protons of the piperidine ring will likely appear as a series of broad, overlapping multiplets. The protons on the carbons adjacent to the nitrogen (α-protons) will be the most downfield in this group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon (C=O) (approx. 195 - 200 ppm): The benzophenone carbonyl carbon is expected to be the most downfield signal.
-
Aromatic Carbons (approx. 115 - 140 ppm): The twelve aromatic carbons will appear in this region. The carbon directly bonded to the fluorine atom will show a large one-bond ¹³C-¹⁹F coupling constant (¹JCF). Other aromatic carbons will exhibit smaller, long-range couplings to fluorine.
-
Methylene Bridge (-CH₂-) (approx. 55 - 65 ppm): The carbon of the methylene bridge.
-
Piperidine Carbons (approx. 24 - 55 ppm): The three distinct carbon environments of the piperidine ring. The α-carbons will be the most downfield.
Predicted ¹⁹F NMR Spectrum
Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum is expected to be relatively simple.
-
Fluorophenyl Region (approx. -110 to -120 ppm): A single multiplet is expected, with its chemical shift referenced to an external standard like CFCl₃. The multiplicity will arise from couplings to the ortho and meta protons on the fluorinated ring. Long-range couplings to other protons in the molecule are also possible.[5]
Part 2: Advanced 2D NMR for Connectivity Mapping
2D NMR experiments are indispensable for establishing the connectivity between atoms, which is crucial for the unambiguous assignment of the ¹H and ¹³C spectra.[6][7]
Protocol 2.1: Acquisition of 2D NMR Spectra
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[7] This is essential for mapping out the proton spin systems within the two aromatic rings and the piperidine ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[8] It is a powerful tool for assigning the carbon signals of all protonated carbons. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes longer).[9] This is critical for connecting the different spin systems identified in the COSY spectrum and for assigning quaternary carbons.
Data Interpretation and Structure Assembly
The data from the 1D and 2D NMR experiments are integrated to build a complete picture of the molecule.
Caption: Key expected COSY and HMBC correlations for structural elucidation.
-
Step 1: Assigning the Piperidine Ring: Start with the most downfield piperidine proton signals (α-protons) in the ¹H NMR spectrum. Use the COSY spectrum to "walk" around the ring, identifying the adjacent β-protons and then the γ-protons. The HSQC spectrum will then allow for the direct assignment of the corresponding α, β, and γ carbons.
-
Step 2: Assigning the Aromatic Rings: The distinct splitting patterns in the aromatic region of the ¹H NMR spectrum, especially for the fluorinated ring, will be the starting point. The COSY spectrum will confirm the connectivity between adjacent protons on each ring. The HSQC will then link these protons to their directly attached carbons.
-
Step 3: Connecting the Fragments with HMBC: The HMBC spectrum is the key to assembling the complete structure. Look for correlations between:
-
The methylene bridge protons and the carbons of the piperidine ring (α-carbons) and the benzophenone core (C1 and C2 of the substituted ring).
-
The aromatic protons and the carbonyl carbon.
-
The protons on the 2-substituted phenyl ring and the methylene bridge carbon.
-
The protons on the 4-fluorophenyl ring and the carbonyl carbon.
-
-
Step 4: Assigning Quaternary Carbons: The carbons that do not show a correlation in the HSQC spectrum are quaternary. Their assignments can be deduced from their HMBC correlations to nearby protons. The carbonyl carbon and the ipso-carbons of the phenyl rings are key examples.
Part 3: Data Summary and Final Verification
A clear and organized summary of the NMR data is essential for reporting and future reference.
Table 1: Predicted NMR Data for this compound
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key HMBC Correlations |
| Benzophenone Core | |||||
| C=O | ~196.0 | - | - | - | Aromatic H's |
| C1 | ~138.0 | - | - | - | H6, CH₂ |
| C2 | ~135.0 | - | - | - | H3, CH₂ |
| C3 | ~128.0 | ~7.3-7.5 | m | C1, C5, C=O | |
| C4 | ~130.0 | ~7.3-7.5 | m | C2, C6 | |
| C5 | ~126.0 | ~7.3-7.5 | m | C1, C3 | |
| C6 | ~130.0 | ~7.3-7.5 | m | C2, C4, C=O | |
| C1' | ~133.0 | - | - | - | H2', H6', C=O |
| C2'/C6' | ~132.0 | ~7.7-7.9 | dd | JHH, JHF | C4', C=O |
| C3'/C5' | ~115.0 (d, ²JCF) | ~7.1-7.3 | t | JHH, JHF | C1', C4' |
| C4' | ~165.0 (d, ¹JCF) | - | - | - | H3', H5' |
| Piperidinomethyl Group | |||||
| -CH₂- | ~60.0 | ~3.6 | s | - | C1, C2, Cα(pip) |
| Cα (pip) | ~54.0 | ~2.4 | m | CH₂, Cβ(pip) | |
| Cβ (pip) | ~26.0 | ~1.5 | m | Cα(pip), Cγ(pip) | |
| Cγ (pip) | ~24.0 | ~1.4 | m | Cβ(pip) |
Note: These are predicted values based on data from similar structures[10][11][12][13][14][15] and may vary depending on the solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), and dd (doublet of doublets).
Conclusion: A Robust Framework for Structural Certainty
The comprehensive NMR analysis outlined in this application note provides a robust and self-validating framework for the complete structural elucidation of this compound. By systematically applying a suite of 1D and 2D NMR experiments and logically interpreting the resulting data, researchers can achieve unambiguous assignment of all proton and carbon signals. This level of structural certainty is paramount in the fields of medicinal chemistry and drug development, where a deep understanding of molecular architecture is directly linked to the advancement of therapeutic innovation. The principles and protocols detailed herein are broadly applicable to the characterization of other complex small molecules, serving as a valuable resource for scientists dedicated to the precise and accurate determination of chemical structures.[1][2][3][16][17]
References
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Center for Biotechnology Information. [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Mestrelab Research. [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. (1967). Journal of the American Chemical Society. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). Varian, Inc. [Link]
-
QM Assisted ML for 19F NMR Chemical Shift Prediction. (2024). ChemRxiv. [Link]
-
Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. (2016). The Royal Society of Chemistry. [Link]
-
Optimized Default 1H Parameters. (2020). University of California, San Diego. [Link]
-
Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. (2019). Chemical Communications. [Link]
-
Supporting Information for manuscript. (2014). Chemical Communications. [Link]
-
SUPPLEMENTARY INFORMATION. (n.d.). Princeton University. [Link]
-
NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy. [Link]
-
Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of conjugation. (1991). Canadian Journal of Chemistry. [Link]
-
Download NMR Predict. (n.d.). Mestrelab Research. [Link]
-
QM assisted ML for 19F NMR chemical shift prediction. (2024). Novartis Open Access Repository. [Link]
-
Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring. (2024). News-Medical.net. [Link]
-
Organic Structure Determination Using 2-D NMR Spectroscopy: a Problem-based Approach. (n.d.). Elsevier. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
-
2-Methylbenzophenone. (n.d.). PubChem. [Link]
-
4-Fluorobenzophenone. (n.d.). PubChem. [Link]
-
Two-dimensional NMR. (n.d.). The James Keeler Group. [Link]
-
Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023). MDPI. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI. [Link]
-
NMRmix: A Tool for the Optimization of Compound Mixtures in 1D 1H NMR Ligand Affinity Screens. (2016). Journal of Proteome Research. [Link]
-
NMR Applications in Drug Screening. (2025). Creative Biostructure. [Link]
-
Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. (n.d.). The Royal Society of Chemistry. [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery. (2022). Molecules. [Link]
-
Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (1976). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]
-
19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. (2011). CONICET. [Link]
-
NMRFx: Integrated Software for NMR Data Processing, Visualization, Analysis and Structure Calculation. (2015). Journal of Biomolecular NMR. [Link]
-
Modern open-source tools for simulation of NMR spectra. (2016). Chemistry Stack Exchange. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 7. emerypharma.com [emerypharma.com]
- 8. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 2-Methylbenzophenone(131-58-8) 1H NMR [m.chemicalbook.com]
- 11. 2-Methylbenzophenone | C14H12O | CID 67230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]
- 15. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 16. news-medical.net [news-medical.net]
- 17. mdpi.com [mdpi.com]
How to synthesize 4'-Fluoro-2-piperidinomethyl benzophenone derivatives for SAR studies
Application Note: High-Efficiency Synthesis of 4'-Fluoro-2-piperidinomethyl Benzophenone Scaffolds for SAR Profiling
Executive Summary & Rationale
This guide details the synthesis of This compound (Target 3 ) and its derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, sharing structural homology with centrally acting muscle relaxants (e.g., Eperisone, Tolperisone) and bioactive CNS agents.
Why this specific route? While Friedel-Crafts acylation is common, it often suffers from regioselectivity issues when targeting ortho-substituted benzophenones. This protocol utilizes a Grignard addition to nitriles , ensuring exclusive ortho-regiochemistry. The subsequent "Linker Activation" via radical bromination allows for the rapid generation of diverse amine libraries (SAR), making this workflow ideal for lead optimization.
Key Chemical Advantages:
-
Regiocontrol: 100% ortho-selectivity using the nitrile route.
-
Metabolic Stability: Incorporation of the 4'-fluoro motif blocks para-oxidation (metabolic soft spot), extending half-life (
). -
Divergence: The benzyl bromide intermediate serves as a universal electrophile for parallel amine screening.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into three phases: Scaffold Construction, Linker Activation, and Divergent Amination.
Figure 1: Retrosynthetic logic ensuring regioselectivity and late-stage diversification.
Detailed Experimental Protocols
Phase 1: Scaffold Construction (The Grignard-Nitrile Route)
Objective: Synthesis of 4'-Fluoro-2-methylbenzophenone (Compound 1 )
Principle: The reaction of a Grignard reagent with a nitrile yields a magnesium imine salt, which is stable to further nucleophilic attack, preventing the formation of tertiary alcohols (a common side reaction with esters/acid chlorides).
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck RBF equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (
or ). -
Reagent Prep: Charge flask with 2-Tolunitrile (11.7 g, 100 mmol) and anhydrous THF (100 mL).
-
Addition: Cool to 0°C. Add 4-Fluorophenylmagnesium bromide (1.2 M in THF, 100 mL, 120 mmol) dropwise over 45 mins.
-
Critical Control Point: Exotherm control is vital. Maintain internal temp <10°C to prevent nitrile polymerization.
-
-
Reaction: Warm to RT, then reflux gently (65°C) for 4 hours. The solution will turn dark brown/red (formation of the ketimine salt).
-
Hydrolysis: Cool to 0°C. Carefully quench with 3M HCl (150 mL). Reflux the biphasic mixture for 2 hours to hydrolyze the imine to the ketone.
-
Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine and sat.[1][2]
. Dry over and concentrate. -
Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 95:5).
Phase 2: Linker Activation (Wohl-Ziegler Bromination)
Objective: Synthesis of 2-(Bromomethyl)-4'-fluorobenzophenone (Compound 2 )
Principle: Radical bromination using N-Bromosuccinimide (NBS) selectively targets the benzylic position.
Protocol:
-
Setup: 250 mL RBF with reflux condenser.
-
Reagents: Dissolve Compound 1 (10.7 g, 50 mmol) in Trifluorotoluene (PhCF3, 150 mL).
-
Green Chemistry Note: PhCF3 is a superior, greener alternative to
or Benzene for radical reactions.
-
-
Initiation: Add NBS (9.8 g, 55 mmol) and AIBN (0.4 g, 2.5 mmol).
-
Reaction: Heat to reflux (102°C). Irradiate with a 300W tungsten lamp if initiation is sluggish. Monitor by TLC (Hexane/EtOAc 9:1).
-
Endpoint: Disappearance of starting material (~3-6 hours).
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid. Concentrate the filtrate.
-
Purification: Recrystallize from Cyclohexane/Ethanol.
-
Caution: Benzylic bromides are potent lachrymators. Handle in a fume hood.
-
Phase 3: Divergent Amination (SAR Library Generation)
Objective: Synthesis of this compound (Target 3 ) and Analogs.
Principle:
Protocol (Standard):
-
Reagents: To a solution of Compound 2 (293 mg, 1.0 mmol) in Acetonitrile (5 mL), add
(276 mg, 2.0 mmol) and Piperidine (1.2 eq, 118 µL).-
SAR Variation: Replace Piperidine with Morpholine, Pyrrolidine, or N-Methylpiperazine for derivatives.
-
-
Reaction: Stir at 60°C for 4 hours.
-
Workup: Filter inorganic salts. Concentrate solvent.
-
Salt Formation (for Bio-Assay): Dissolve residue in
, add HCl/Dioxane (4M) dropwise to precipitate the hydrochloride salt. Recrystallize from iPrOH/EtOAc.
Optimization Data & Troubleshooting
Table 1: Solvent Screening for Phase 3 (Amination)
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| Acetonitrile | 60 | 4 | 92 | Recommended. Cleanest profile. | |
| DMF | 80 | 2 | 78 | Difficult to remove solvent; some elimination byproduct. | |
| THF | DIPEA | Reflux | 12 | 65 | Slow kinetics due to salt solubility. |
| Acetone | Reflux | 6 | 88 | Good alternative, but volatile. |
Common Failure Modes:
-
Phase 1: Low Yield. Often due to incomplete hydrolysis of the imine. Ensure the acidic reflux step is vigorous (Step 5).
-
Phase 2: Over-bromination. Using >1.1 eq of NBS can lead to the gem-dibromide. Stick to 1.05-1.1 eq.
-
Phase 3: Elimination vs. Substitution. If using bulky amines (e.g., diisopropylamine), elimination to the styrene derivative may compete. Lower temperature to 40°C and use a non-nucleophilic base.
SAR Workflow Visualization
This diagram illustrates how to utilize Intermediate 2 to generate a library of derivatives for Structure-Activity Relationship studies.
Figure 2: Parallel synthesis workflow for generating SAR libraries from the brominated scaffold.
References
-
BenchChem. (2025).[1] Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. Retrieved from
-
PrepChem. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. Retrieved from
-
National Institutes of Health (NIH). (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from
-
PubChem. (2023). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone | C19H19BrFNO.[5] Retrieved from
-
Rinner, U., et al. (2012). Structure-Activity Relationships of Benzophenone-Type Inhibitors. University of Vienna.[6] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 5. 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone | C19H19BrFNO | CID 24725203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
Application Notes and Protocols for Assessing Anti-Proliferative Activity on Cancer Cell Lines
Introduction: The Central Role of Proliferation in Cancer Biology
Uncontrolled cellular proliferation is a hallmark of cancer. The ability of cancer cells to divide and multiply relentlessly drives tumor growth, progression, and metastasis. Consequently, the assessment of anti-proliferative activity is a cornerstone of oncology research and drug development.[1][2] In vitro assays that measure the ability of a compound to inhibit the proliferation of cancer cell lines are fundamental for the initial screening and characterization of potential therapeutic agents.[3][4]
This guide provides a comprehensive overview of widely-used protocols for evaluating anti-proliferative effects on cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying principles and critical considerations for robust and reproducible data generation.
Foundational Principles of a Robust Anti-Proliferative Assay
A successful anti-proliferative assay is a self-validating system built on a foundation of meticulous experimental design and execution. Several key factors must be carefully considered and optimized to ensure the integrity of the results.
-
Optimal Cell Seeding Density: The initial number of cells plated is critical. Seeding too few cells may lead to a weak signal, while over-confluency can result in contact inhibition of growth, confounding the effects of the test compound.[5][6] The ideal density ensures cells are in the exponential growth phase throughout the experiment.[7][8] For most adherent mammalian cell lines in a 96-well plate, a starting point of 5,000 to 10,000 cells per well is common, but this must be empirically determined for each cell line.[7][9]
-
Appropriate Controls: The inclusion of proper controls is non-negotiable for data interpretation and quality control.[10][11]
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any effects of the solvent on cell proliferation.[4]
-
Untreated Control: Cells cultured in medium alone, representing 100% proliferation.
-
Positive Control: A known inhibitor of cell proliferation (e.g., a standard chemotherapeutic agent like doxorubicin) to validate the assay's ability to detect an anti-proliferative effect.[12]
-
Blank Control: Wells containing only culture medium and the assay reagent to determine background absorbance.[13]
-
-
Assay Linearity and Dynamic Range: It is crucial to establish a linear relationship between the cell number and the signal produced by the assay. This is typically done by performing a cell titration experiment.[13][14] Operating within the linear range of the assay ensures that changes in signal accurately reflect changes in cell number.
Methodologies for Assessing Anti-Proliferative Activity
Several robust and widely accepted methods are available to quantify the anti-proliferative effects of test compounds. The choice of assay depends on the specific research question, the cell type, and the available equipment.
Tetrazolium Salt-Based Assays (MTT, XTT, WST-1)
These colorimetric assays are among the most common methods for assessing cell viability and proliferation. They rely on the principle that metabolically active cells can reduce tetrazolium salts into colored formazan products.[15] The amount of formazan produced is directly proportional to the number of viable cells.[16]
The MTT assay is a classic method where the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing anti-proliferative activity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 18-24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[17][18]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle and untreated controls.[3]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
The XTT assay is a second-generation tetrazolium salt-based assay. Unlike MTT, the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step. This simplifies the protocol and reduces potential errors associated with the solubilization of insoluble formazan crystals.[19]
Detailed Protocol: XTT Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[13][19]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[19][20]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[13] The incubation time may need to be optimized for different cell lines.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength of 450 nm. A reference wavelength of 660 nm is often used for background correction.[13]
The WST-1 assay is another advancement in tetrazolium-based assays, offering higher sensitivity and a more streamlined, one-step procedure compared to MTT. The formazan dye produced is water-soluble, and the reagent is added directly to the cell culture.
Detailed Protocol: WST-1 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
WST-1 Addition: Add 10 µL of the WST-1 reagent directly to each well containing 100 µL of culture medium.[21][22]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C in a CO2 incubator.[23] The optimal incubation time should be determined empirically.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[21][22] Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm).[23] A reference wavelength greater than 600 nm is recommended.[23]
Comparison of Tetrazolium-Based Assays
| Feature | MTT Assay | XTT Assay | WST-1 Assay |
| Principle | Reduction to insoluble formazan | Reduction to soluble formazan | Reduction to soluble formazan |
| Solubilization Step | Required (e.g., DMSO) | Not required | Not required |
| Sensitivity | Good | Good | Higher sensitivity |
| Protocol | Multi-step | Simpler than MTT | One-step procedure |
| Throughput | High | High | Very high |
| Interference | Phenol red can interfere | Less interference | Minimal interference |
Crystal Violet Assay
The crystal violet assay is a simple and cost-effective method for quantifying the number of adherent cells.[24] It is based on the ability of the crystal violet dye to bind to proteins and DNA of cells that remain attached to the culture plate.[17][25] Cells that have died or detached are washed away, and the amount of dye retained is proportional to the number of viable, adherent cells.[17][25]
Mechanism of the Crystal Violet Assay
Caption: Principle and workflow of the crystal violet assay for cell viability.
Detailed Protocol: Crystal Violet Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Washing: Carefully aspirate the medium and wash the cells twice with phosphate-buffered saline (PBS) to remove dead and detached cells.[26]
-
Fixation: Add 100 µL of 100% methanol to each well and incubate for 10 minutes at room temperature.[26]
-
Staining: Aspirate the methanol and add 50 µL of 0.5% crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.[17]
-
Washing: Gently wash the plate four times with tap water to remove excess stain.[17]
-
Drying: Invert the plate on a paper towel and allow it to air dry completely.[17]
-
Solubilization: Add 100-200 µL of a solubilization solution (e.g., 1% SDS) to each well and incubate on a shaker for 15-30 minutes until the dye is completely dissolved.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[17][24]
Data Analysis and Interpretation
The primary goal of data analysis in an anti-proliferative assay is to determine the concentration of the test compound that inhibits cell proliferation by 50%, known as the half-maximal inhibitory concentration (IC50).[27][28]
Steps for Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Normalization: Express the data as a percentage of the vehicle control.
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[27]
-
IC50 Calculation: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[29][30]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the plate | Ensure a single-cell suspension before plating; Use calibrated pipettes; Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.[7][31] |
| Low signal or absorbance readings | Low cell number; Insufficient incubation time with the assay reagent | Optimize cell seeding density; Increase incubation time with the assay reagent.[32] |
| High background absorbance | Contamination of reagents or medium; Reagent precipitation | Use sterile techniques; Warm reagents to 37°C to ensure complete dissolution.[14][32] |
Conclusion
The assessment of anti-proliferative activity is a critical first step in the discovery and development of novel anti-cancer therapies. The methods described in this guide—MTT, XTT, WST-1, and crystal violet assays—provide reliable and reproducible means to quantify the effects of test compounds on cancer cell proliferation. By understanding the principles behind each assay, carefully optimizing experimental parameters, and adhering to rigorous protocols, researchers can generate high-quality data to advance the fight against cancer.
References
-
Sigma-Aldrich. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Sigma-Aldrich. [Link]
-
Cold Spring Harbor Protocols. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Laboratory Press. [Link]
-
Trevigen. (n.d.). XTT Proliferation Assay Protocol. Trevigen. [Link]
-
BenchSci. (2026, February 4). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). BenchSci. [Link]
-
SOPs.io. (2025, June 18). Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. SOPs.io. [Link]
-
Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Creative Bioarray. [Link]
-
ResearchGate. (2023, October 3). How much should be the cell seeding for live/dead cell imaging for proliferation purposes?. ResearchGate. [Link]
-
TPP. (n.d.). Crystal violet staining for identification of cell growth issues. TPP. [Link]
-
ResearchGate. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. ResearchGate. [Link]
-
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
PubMed. (2016, April 1). Crystal Violet Assay for Determining Viability of Cultured Cells. PubMed. [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Protocols.io. (n.d.). MTT (Assay protocol). Protocols.io. [Link]
-
Takara Bio. (n.d.). Premix WST-1 Cell Proliferation Assay System. Takara Bio. [Link]
-
BenchSci. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BenchSci. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Cheburator Software for Automatically Calculating Drug Inhibitory Concentrations from In Vitro Screening Assays. (2014, September 3). PMC. [Link]
-
Creative Biolabs. (n.d.). Cell Proliferation Assays. Creative Biolabs. [Link]
-
Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. (n.d.). PMC. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PMC. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13). MDPI. [Link]
-
Effect of Cell Seeding Density on Proliferation and Osteodifferentiation of Umbilical Cord Stem Cells on Calcium Phosphate Cement-Fiber Scaffold. (n.d.). PMC. [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
ResearchGate. (2023, March 12). What can I use as a positive control for endothelial cell proliferation (MTT assay)?. ResearchGate. [Link]
-
Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Rockland Immunochemicals. [Link]
-
Taylor & Francis. (n.d.). Full article: Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. Taylor & Francis. [Link]
-
Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. [Link]
-
PubMed. (n.d.). Normalization of data for viability and relative cell function curves. PubMed. [Link]
-
Carpenter-Singh Lab - Broad Institute. (2022, March 22). How to Normalize Cell Painting Data. Carpenter-Singh Lab - Broad Institute. [Link]
Sources
- 1. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of Cell Seeding Density on Proliferation and Osteodifferentiation of Umbilical Cord Stem Cells on Calcium Phosphate Cement-Fiber Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seeding, Subculturing, and Maintaining Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. clyte.tech [clyte.tech]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Positive and Negative Controls | Rockland [rockland.com]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. atcc.org [atcc.org]
- 15. takarabio.com [takarabio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Sign In [cshprotocols.cshlp.org]
- 18. researchgate.net [researchgate.net]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. clyte.tech [clyte.tech]
- 25. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tpp.ch [tpp.ch]
- 27. clyte.tech [clyte.tech]
- 28. mdpi.com [mdpi.com]
- 29. Cheburator Software for Automatically Calculating Drug Inhibitory Concentrations from In Vitro Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 31. marinbio.com [marinbio.com]
- 32. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Troubleshooting & Optimization
Improving the yield of 4'-Fluoro-2-piperidinomethyl benzophenone synthesis
Technical Support Center: Synthesis of 4'-Fluoro-2-piperidinomethyl benzophenone
Strategic Overview: The "Ortho-Effect" Challenge
The synthesis of This compound presents a classic challenge in organic chemistry: nucleophilic substitution at a benzylic position that is sterically compromised by an ortho-carbonyl group.
While the electronic nature of the benzophenone core is electron-withdrawing (facilitating nucleophilic attack), the steric bulk of the ortho-carbonyl group often retards the trajectory of the incoming piperidine nucleophile. Furthermore, the stability of the precursor—typically 2-(bromomethyl)-4'-fluorobenzophenone —is the primary determinant of your final yield.
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this reaction.
Visualizing the Synthetic Workflow
The following diagram outlines the optimized pathway and critical control points (CCPs) where yield is most often lost.
Figure 1: Optimized synthetic workflow highlighting the critical reaction and purification stages.
Critical Process Parameters (CPP)
To improve yield from the typical 40-50% to >80%, you must control these three variables.
A. The Solvent System (Polarity vs. Solvation)
The reaction is an
| Solvent | Dielectric Constant | Yield Potential | Notes |
| Acetonitrile (ACN) | 37.5 | High | Best balance. Solubilizes reagents but precipitates inorganic salts (KBr), driving equilibrium. |
| DMF | 36.7 | Medium-High | Good rate, but difficult to remove during workup; can lead to emulsion formation. |
| Toluene | 2.38 | Low | Too non-polar. Reaction is sluggish; requires high temps which degrade the benzyl bromide. |
| Acetone | 20.7 | Medium | Good for Finkelstein conditions (with NaI), but volatility limits thermal acceleration. |
B. The "Finkelstein" Acceleration
If starting with the chloro -analog (2-chloromethyl), the reaction will be slow. Adding catalytic Sodium Iodide (NaI) (10 mol%) converts the alkyl chloride to a more reactive alkyl iodide in situ.
-
Benefit: The C-I bond is weaker and breaks faster upon piperidine attack [1, 2].
C. Stoichiometry & Basicity
Piperidine acts as both the nucleophile and the base to scavenge the HBr/HCl generated. However, using expensive piperidine as a sacrificial base is inefficient.
-
Recommendation: Use Potassium Carbonate (
) as the auxiliary base. It effectively neutralizes acid without competing as a nucleophile (due to insolubility/sterics).
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users in the field.
Q1: "My reaction stalls at 60% conversion even after 24 hours. Adding more piperidine doesn't help."
Diagnosis: This is likely due to product inhibition or precursor degradation .
-
The Cause: The generated HBr salt may be coating the surface of your solid base (
), or the piperidine has absorbed atmospheric to form piperidinium carbamate, reducing its effective concentration. -
The Fix:
-
Switch Bases: Use Cesium Carbonate (
) or add a phase transfer catalyst (TEBA - Triethylbenzylammonium chloride) to solubilize the carbonate. -
Catalysis: Add Potassium Iodide (KI) (0.1 eq). This creates the highly reactive benzyl iodide intermediate.
-
Reagent Check: Distill your piperidine over KOH before use to ensure it is free of water and carbonates.
-
Q2: "I see a major impurity spot just below the product on TLC. It resists crystallization."
Diagnosis: This is the Hydrolysis Byproduct (2-hydroxymethyl-4'-fluorobenzophenone).
-
The Cause: Moisture in the solvent or reagents. Benzyl halides are extremely sensitive to hydrolysis, especially with the electron-withdrawing benzophenone carbonyl nearby.
-
The Fix:
-
Prevention: Use anhydrous Acetonitrile (dried over molecular sieves). Flush the reaction vessel with Nitrogen/Argon.
-
Removal: The alcohol impurity is neutral. The product is basic.
-
Dissolve crude mixture in EtOAc.
-
Extract with 1M HCl (Product moves to aqueous layer; Alcohol stays in Organic).
-
Wash aqueous layer with fresh EtOAc.
-
Basify aqueous layer (pH 10) with NaOH.
-
Extract product back into EtOAc.
-
-
Q3: "The product is an oil and won't crystallize."
Diagnosis: Common for piperidine derivatives due to rotational freedom and lipophilicity.
-
The Fix: Do not attempt to crystallize the free base. Convert it to the Hydrochloride Salt .
-
Dissolve the oil in dry Diethyl Ether or Ethanol.
-
Add 1.1 eq of HCl (in dioxane or ether) dropwise at 0°C.
-
The white solid salt should precipitate immediately. This salt is stable and easily recrystallized from Ethanol/Ether.
-
Interactive Troubleshooting Logic
Use this decision tree to diagnose yield issues in real-time.
Figure 2: Decision matrix for troubleshooting reaction failures.
Recommended Experimental Protocol
Objective: Synthesis of this compound (10g Scale).
Materials:
-
2-(Bromomethyl)-4'-fluorobenzophenone (1.0 eq, 10.0 g)
-
Piperidine (1.2 eq, 3.5 g)
- (Anhydrous, powder) (2.0 eq, 9.4 g)
-
Potassium Iodide (KI) (0.1 eq, 0.56 g)
-
Acetonitrile (Anhydrous) (100 mL)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-(Bromomethyl)-4'-fluorobenzophenone (10g) and
(9.4g) in Acetonitrile (80 mL). -
Activation: Add KI (0.56g). Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow due to iodine liberation.
-
Addition: Dissolve Piperidine (3.5g) in the remaining Acetonitrile (20 mL). Add this solution dropwise to the main reaction mixture over 30 minutes. Reason: Controls exotherm and prevents localized high concentrations.
-
Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 8:2). Look for the disappearance of the benzyl bromide spot (
). -
Workup (Acid-Base Purification):
-
Cool to room temperature and filter off the solids (
/KBr). -
Evaporate the filtrate to a residue.
-
Redissolve residue in Ethyl Acetate (100 mL).
-
Extract with 1M HCl (2 x 50 mL). The product moves to the aqueous layer.
-
Wash the combined aqueous layers with Ethyl Acetate (50 mL) to remove non-basic impurities.
-
Basify the aqueous layer with 4M NaOH until pH > 10.
-
Extract the cloudy aqueous mixture with Dichloromethane (3 x 50 mL).
-
Dry over
and evaporate to yield the pure oil.
-
-
Salt Formation (Optional but Recommended): Dissolve the oil in Ethanol and add HCl/Ether to precipitate the hydrochloride salt.
References
-
Finkelstein Reaction Mechanism & Conditions : BYJU'S. (n.d.). Finkelstein Reaction - Mechanism, Examples, and Conditions. Retrieved February 18, 2026, from [Link]
-
Nucleophilic Substitution Kinetics : IIT Kanpur. (n.d.). Finkelstein Reaction - SATHEE. Retrieved February 18, 2026, from [Link]
-
Workup of Lipophilic Amines : University of Rochester. (n.d.). Workup: Amines - Laboratory Techniques. Retrieved February 18, 2026, from [Link]
-
Piperidine Functionalization : National Institutes of Health (NIH). (2001). Efficient synthesis of piperidine derivatives. Retrieved February 18, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Benzophenone Solubility in Aqueous Buffers
Executive Summary: The Hydrophobic Challenge
Benzophenone (diphenylmethanone) and its derivatives are privileged scaffolds in drug discovery (e.g., p38 MAP kinase inhibitors, UV filters, pharmacophores).[1] However, their physicochemical profile presents a recurring hurdle in aqueous biological assays.[2]
-
The Core Issue: The parent benzophenone molecule has a LogP of ~3.2 and aqueous solubility of approximately 137 mg/L (0.75 mM) . While this seems moderate, lipophilic derivatives often drop into the low micromolar (<10 µM) range.[1]
-
The Artifact: When diluting concentrated organic stocks (DMSO) into aqueous buffers, benzophenones are prone to "crashing out" (rapid precipitation) or forming colloidal aggregates.[1] This leads to false negatives (compound unavailable to target) or false positives (aggregates sequestering enzymes non-specifically).[1][2][3]
This guide provides a root-cause analysis and validated protocols to stabilize these compounds in solution.
Diagnostic Troubleshooting Guide (Q&A)
Category A: Immediate Precipitation ("Crashing Out") [1][2]
Q: I see a white cloudiness immediately after adding my DMSO stock to the assay buffer. Why? A: You are experiencing "Solvent Shock." When a high-concentration DMSO stock (e.g., 10 mM) is introduced directly into a highly aqueous buffer, the local solubility limit is instantly exceeded before the DMSO can disperse.[3]
-
Mechanism: The rapid change in dielectric constant forces hydrophobic molecules to aggregate.
-
Solution: Switch to the Intermediate Dilution Protocol (see Protocol 1 below). Never pipette DMSO stock directly into a static volume of buffer; always vortex the buffer while adding the stock, or use a serial dilution step.
Q: My solution looks clear, but my IC50 values are highly variable between days. Is it soluble? A: Likely not.[1][2] You may have Micro-Precipitates. Benzophenones can form stable colloidal suspensions that scatter very little light, appearing clear to the naked eye but failing to interact with the protein target.
-
Diagnostic: Centrifuge a sample at high speed (15,000 x g for 10 min) and measure the concentration of the supernatant via UV/HPLC. If the concentration drops significantly compared to the pre-spin sample, you have hidden precipitation.
Category B: Formulation & Stability
Q: Can I use Cyclodextrins to improve solubility without affecting my bioassay?
A: Yes, this is the Gold Standard fix for benzophenones.
Hydroxypropyl-
-
Recommendation: Use 2-hydroxypropyl-
-cyclodextrin (HP- -CD) at 5–10% (w/v) in your assay buffer.[1][2][3] -
Caution: Ensure the cyclodextrin does not sequester your specific target protein or substrate. Run a "vehicle only" control with CD to verify assay window integrity.
Q: Does pH adjustment help? A: Only for substituted benzophenones.
-
Parent Benzophenone: Non-ionizable.[1][2][3] pH has no effect.[1][2][3]
-
Derivatives (e.g., 2-hydroxybenzophenone, Benzophenone-4): These contain acidic protons (-OH, -SO3H).[1][2][3] Raising the pH above the pKa (typically > 8.0 for phenols) will ionize the group and drastically improve solubility. Note: Ensure your biological target can tolerate the higher pH.
Strategic Decision Tree
The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your compound's behavior.
Caption: Decision matrix for solubilizing benzophenone derivatives based on chemical structure and required assay concentration.
Validated Experimental Protocols
Protocol 1: The "Intermediate Dilution" Method
Use this to prevent "solvent shock" precipitation when moving from 100% DMSO to aqueous buffer.
Reagents:
-
Compound Stock (10 mM in 100% DMSO)
-
Assay Buffer (e.g., PBS pH 7.4)[1]
Step-by-Step:
-
Calculate: Determine the Final Assay Concentration (e.g., 10 µM).
-
Intermediate Step: Prepare a 100x working solution in 100% DMSO (or 50% DMSO if solubility permits).
-
Dynamic Addition:
-
Result: A 10 µM solution with 1% DMSO. The vortexing ensures rapid dispersion, preventing local supersaturation.
Protocol 2: Kinetic Solubility Assessment (Plate-Based)
Use this to determine the actual soluble limit of your compound in your specific buffer.[3]
Step-by-Step:
-
Preparation: Prepare a 20 mM stock of benzophenone in DMSO.
-
Dosing: Add 5 µL of stock to 245 µL of Assay Buffer in a clear 96-well plate (Final = 400 µM, 2% DMSO).
-
Serial Dilution: Perform 1:2 serial dilutions across the plate using buffer containing 2% DMSO (to keep solvent constant).
-
Incubation: Seal and shake at room temperature for 2 hours.
-
Readout 1 (Turbidity): Measure Absorbance at 620 nm (or use a Nephelometer). Increased signal = Precipitation.[1][2][3]
-
Readout 2 (UV-Vis): Filter the samples (0.45 µm filter plate) and measure Absorbance at 260 nm (Benzophenone
).
Reference Data: Solubility Profile
Comparison of Benzophenone solubility across common laboratory solvents.
| Solvent System | Solubility (Approx. @ 25°C) | Notes |
| Water (Pure) | ~137 mg/L (0.75 mM) | Very poor.[1][2][3] Prone to aggregation. |
| PBS (pH 7.4) | < 100 mg/L (< 0.5 mM) | Salts ("Salting out" effect) reduce solubility further.[1][2] |
| Ethanol | > 130,000 mg/L | Excellent solvent.[1][2][3] Good for intermediate dilutions.[2] |
| DMSO | > 200,000 mg/L | Standard stock solvent.[1][2][3] Hygroscopic (keep dry).[1][2][3] |
| 10% HP- | > 1,000 mg/L (> 5 mM) | Recommended. Forms soluble inclusion complex.[1][2][3] |
References
-
BenchChem. Overcoming stability issues of Benzophenone-2,4,5-tricarboxylic Acid in solution. Retrieved from
-
American Chemical Society (ACS). Physicochemical Characterization of 2-Hydroxybenzophenone with β-Cyclodextrin.[1][2][3] J. Phys.[1][2][3] Chem. B 2015.[1][2] Retrieved from [1][2]
-
AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from
-
National Institutes of Health (NIH) PubChem. Benzophenone Compound Summary (CID 3102).[1][2][3] Retrieved from [1][2]
-
Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. Retrieved from [1][2]
Sources
Minimizing side product formation in the synthesis of benzophenone derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of benzophenone derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory. We will move beyond simple procedural steps to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of benzophenones and the origins of common impurities.
Q1: What are the most common methods for synthesizing benzophenone derivatives, and what are their primary limitations?
A1: The two most prevalent industrial and laboratory-scale methods are Friedel-Crafts acylation and the oxidation of diphenylmethanes.
-
Friedel-Crafts Acylation : This is a robust method for forming C-C bonds by reacting an aromatic compound (like benzene or a derivative) with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2][3] Its main limitation is controlling regioselectivity (the position of substitution) on substituted aromatic rings, which can lead to isomeric side products.[4] Furthermore, the reaction is generally not suitable for strongly deactivated aromatic rings.[5]
-
Oxidation of Diphenylmethane : This method involves the oxidation of the methylene bridge of a diphenylmethane derivative to a carbonyl group.[6] Common challenges include incomplete conversion, leaving residual starting material, and over-oxidation, which can cleave the molecule to form undesired benzoic acid derivatives.[7][8]
Q2: In Friedel-Crafts acylation, what determines whether the incoming acyl group adds to the ortho-, meta-, or para- position of a substituted benzene ring?
A2: The directing effect is governed by the electronic nature of the substituent already on the ring.[9]
-
Ortho-, Para- Directors : Substituents that are electron-donating (e.g., alkyl, alkoxy, hydroxyl groups) activate the ring and direct the incoming electrophile (the acylium ion) to the ortho and para positions. This is because the carbocation intermediate (the arenium ion) formed during the reaction is stabilized by resonance involving the substituent.[10]
-
Meta- Directors : Substituents that are electron-withdrawing (e.g., nitro, carbonyl, sulfonyl groups) deactivate the ring and direct the incoming electrophile to the meta position.[9][10] They do this by destabilizing the carbocation intermediates for ortho and para attack more than the intermediate for meta attack.
Q3: Why is polyacylation less of a problem in Friedel-Crafts acylation compared to polyalkylation in Friedel-Crafts alkylation?
A3: The product of a Friedel-Crafts acylation is an aromatic ketone. The carbonyl group of the ketone is strongly electron-withdrawing, which deactivates the aromatic ring.[5] This deactivation makes the product significantly less reactive than the starting material, thus preventing further acylation reactions.[5][11] In contrast, the alkyl group added during alkylation is electron-donating, which activates the ring and makes the product more susceptible to subsequent alkylations.[11]
Troubleshooting Guide: Common Issues and Solutions
This section provides solutions to specific experimental problems in a "Problem -> Analysis -> Solution" format.
Problem 1: My Friedel-Crafts reaction yields a mixture of ortho- and para- isomers, but I need pure para-substituted benzophenone.
Analysis: The formation of both ortho and para isomers is expected when using an ortho-, para-directing starting material. However, the para product is often thermodynamically more stable and sterically less hindered.[12] The reaction conditions can be manipulated to favor the formation of one isomer over the other. Steric hindrance from the acylium ion-catalyst complex is a major factor that typically disfavors the ortho position.[12] Solvent polarity can also play a crucial role; non-polar solvents can sometimes favor the kinetically controlled product, while polar solvents may allow for equilibration to the more stable thermodynamic product.[13]
Solution: To maximize the yield of the para isomer, you can adjust steric factors, temperature, and solvent choice.
Workflow for Maximizing Para-Selectivity
Sources
- 1. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 2. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. Benzophenone - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. sciensage.info [sciensage.info]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Benzophenone Metabolite Analysis (HPLC-MS/MS)
Introduction: The "Ubiquity" Paradox
Welcome to the technical support center. If you are analyzing Benzophenone-3 (BP-3, Oxybenzone) and its metabolites (BP-1, BP-8, 2,4-OH-BP), you are likely facing the "Ubiquity Paradox." These compounds are not just in your samples; they are in your lab air, your plastic pipette tips, and the lotion on your colleague's hands.
This guide moves beyond basic method development into robustness engineering . We focus on the three critical failure points: Background Contamination , Enzymatic Hydrolysis Efficiency , and Isomeric Separation .
Module 1: The "Blank" Management System (Contamination Control)
Most "sensitivity" issues with Benzophenones are actually signal-to-noise issues caused by high background.
The Contamination Elimination Protocol
Benzophenones (BPs) are ubiquitous in plastics. Standard LC-MS hygiene is insufficient.
Critical Control Points:
-
Glassware Only: Replace all plastic sample storage with silanized glass. BPs leach from polypropylene.
-
Solvent Washing: Do not trust "HPLC Grade" blindly for trace analysis. Wash your SPE cartridges with the elution solvent before conditioning.
-
The "Analyst Factor": Personal care products (sunscreens, moisturizers) contain high levels of BP-3.[1]
-
Rule: Analysts must wear long sleeves and double-glove (nitrile). Avoid touching the neck/face during prep.
-
Troubleshooting High Background (Diagnostic Workflow)
Symptom: High baseline in blank samples or "ghost peaks" in the transition m/z 227 or 213.
| Checkpoint | Action | Logic |
| Mobile Phase | Infuse solvent directly (bypass column). | If signal persists, the contamination is in the solvent bottle or lines. |
| LC System | Run a "Zero Volume" injection. | If signal appears at specific |
| Septa | Switch to PTFE-lined caps. | Standard rubber/silicone septa can release BPs after multiple punctures. |
Module 2: Sample Preparation & Hydrolysis
Benzophenones are excreted primarily as glucuronide/sulfate conjugates.[2] Direct analysis without hydrolysis yields <10% of the total body burden.
Enzymatic Hydrolysis Optimization
Objective: Deconjugate BP-glucuronides (e.g., BP-3-glucuronide) to free BP-3.
Protocol:
-
Buffer: 1.0 M Ammonium Acetate (pH 5.0). Note: Acetate is MS-friendly; avoid Citrate/Phosphate if doing direct injection.
-
Enzyme:
-glucuronidase (Helix pomatia, Type H-1).[3]-
Dosage: >3000 units per mL of urine.[4]
-
-
Incubation: 37°C for overnight (12-16h) .
-
Fast Track: 2 hours at 50°C is possible but requires validation of thermal stability for metabolites like 2,4-OH-BP.
-
Validation Step (Self-Check): Spike a "blind" QC sample with 4-Methylumbelliferyl glucuronide . If you do not see free 4-Methylumbelliferone, your enzyme is dead or inhibited.
Extraction Workflow (Graphviz Diagram)
Figure 1: Optimized Sample Preparation Workflow for Total Benzophenone Analysis.
Module 3: LC-MS/MS Optimization
The challenge is separating structural isomers (e.g., 2,4-OH-BP vs. 4,4'-OH-BP) while maintaining sensitivity.
Chromatographic Conditions
Column Selection:
-
Recommended: C18 with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters BEH C18).
-
Dimensions: 2.1 x 100 mm, 1.7 µm or 1.8 µm (UHPLC pressures required).
-
Mobile Phase:
-
A: Water + 0.05% Acetic Acid (Not Formic - see Ionization below).
-
B: Methanol (MeOH provides better selectivity for phenol isomers than Acetonitrile).
-
Mass Spectrometry: The Polarity Decision
Guidance: Use Negative ESI (ESI-) .
-
Why? Benzophenone metabolites are phenols (acidic protons). They ionize far more efficiently in negative mode (
) than positive mode. -
Modifier: Acetic acid (weak acid) encourages deprotonation better than Formic acid (stronger acid) in negative mode, or use extremely low Formic (0.01%).
Optimized MRM Transitions (Table 1):
| Analyte | Precursor ( | Product (Quant) | Product (Qual) | Collision Energy (V) |
| BP-3 (Oxybenzone) | 227.1 | 211.0 | 183.0 | 20-25 |
| BP-1 (2,4-OH-BP) | 213.1 | 171.0 | 92.0 | 22-28 |
| BP-8 (Dioxybenzone) | 243.1 | 227.0 | 151.0 | 18-24 |
| 4-OH-BP | 197.1 | 92.0 | 121.0 | 25-30 |
| IS (BP-d10) | 192.1 | 113.0 | - | 20 |
Module 4: Troubleshooting Logic (Interactive Guide)
Issue: Signal Suppression (Matrix Effects)
Scenario: Standards in solvent look great; spiked urine samples show 50% recovery. Root Cause: Co-eluting phospholipids or salts suppressing ionization.
Troubleshooting Tree (Graphviz):
Figure 2: Decision Matrix for Low Sensitivity in Biological Matrices.
Frequently Asked Questions (FAQ)
Q1: Can I use Positive ESI mode?
A: You can for BP-3 (protonated
Q2: My BP-3 peak splits into two. Why? A: This is likely pH instability or tautomerization, but more commonly, it is a separation issue involving the protic solvent. Ensure your mobile phase pH is controlled (acetic acid). If using Methanol, try switching to Acetonitrile/Water to see if the peak shape sharpens, though you may lose some isomer selectivity.
Q3: How do I calculate "Total" Benzophenone? A: Total = (Concentration of Free BP) + (Concentration of Deconjugated BP).
-
Protocol: Run two aliquots.
References
-
Calafat, A. M., et al. (2008). "Urinary concentrations of benzophenone-3 in the US population: 2003–2004." Environmental Health Perspectives. Link
-
Vela-Soria, F., et al. (2011). "Determination of benzophenones in human urine by liquid chromatography–tandem mass spectrometry." Talanta. Link
-
Kim, S., & Choi, K. (2014). "Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review." Environment International. Link
-
CDC Laboratory Procedure Manual. (2013). "Environmental Phenols in Urine." Centers for Disease Control and Prevention. Link
Sources
Validation & Comparative
A Researcher's Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors: A Comparative Approach
Note to the Reader: The specific compound "4'-Fluoro-2-piperidinomethyl benzophenone" does not appear in publicly available scientific literature. Therefore, this guide will use a hypothetical but structurally plausible benzophenone derivative, hereinafter referred to as "Compound X," to illustrate the rigorous, multi-faceted process of validating a mechanism of action (MoA). We will hypothesize that Compound X is designed as a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade in cancer cell proliferation. This guide provides a comprehensive framework for researchers to validate this proposed MoA, comparing its performance against a well-established clinical alternative.
Introduction: The Imperative of Mechanism of Action Validation
In the landscape of drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. A significant portion of clinical trial failures can be attributed to a lack of efficacy, often stemming from an incomplete understanding of the drug's true mechanism of action (MoA).[1] Validating that a compound engages its intended target and elicits the desired downstream biological effects is not merely an academic exercise; it is a critical step to de-risk a program and build a robust data package for regulatory submissions.[2]
This guide provides a comprehensive, four-phase experimental framework to validate the MoA of our hypothetical kinase inhibitor, Compound X. We will compare its performance against Trametinib, an FDA-approved inhibitor of MEK1/2, which are key kinases within the MAPK pathway. This comparative approach is essential for establishing not just the activity, but also the potential advantages of a novel compound over the existing standard of care.[3][4]
The Comparative Landscape: Compound X vs. Trametinib
To establish a benchmark for our validation studies, we will use Trametinib as our comparator drug. Trametinib is a well-characterized, potent, and selective allosteric inhibitor of MEK1 and MEK2 kinases. By comparing Compound X to this standard, we can assess its relative potency, selectivity, and cellular efficacy.
| Feature | Compound X (Hypothetical) | Trametinib (Comparator) |
| Proposed Target | Mitogen-Activated Protein Kinase (MAPK) Pathway Kinase | MEK1 and MEK2 Kinases |
| Binding Mechanism | ATP-Competitive (Hypothesized) | Allosteric (Non-ATP-Competitive) |
| Clinical Status | Preclinical Candidate | FDA-Approved for various cancers |
A Phased Approach to MoA Validation
We will proceed through a logical sequence of experiments, starting from direct target interaction and moving towards the ultimate cellular phenotype. Each phase is designed to answer a critical question about Compound X's activity.
Caption: A four-phase workflow for validating a novel compound's mechanism of action.
Phase 1: Direct Target Engagement
The Core Question: Does Compound X physically bind to its intended kinase target in a cell-free system and within a cellular environment?
Demonstrating direct physical interaction is the foundational step in MoA validation.[1][2][5] We will use a biophysical method to confirm target engagement in a cellular context.
Key Experiment: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify drug-target interaction in intact cells.[6][7] The principle is that a ligand-bound protein is thermodynamically more stable and will denature at a higher temperature than the unbound protein.[8]
Experimental Protocol: CETSA
-
Cell Culture: Culture a relevant cancer cell line (e.g., A375 melanoma, which has a BRAF V600E mutation leading to constitutive MAPK pathway activation) to 80-90% confluency.
-
Compound Treatment: Harvest cells and resuspend in media. Treat cells with varying concentrations of Compound X, Trametinib (as a positive control), and a vehicle control (DMSO) for 1 hour at 37°C to allow for cellular uptake.[7]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by a cooling step.[6]
-
Cell Lysis & Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by centrifugation at high speed (20,000 x g).[7]
-
Protein Analysis: Quantify the amount of soluble target kinase (e.g., MEK1 or ERK1/2) remaining in the supernatant at each temperature point using Western blotting or an ELISA-based method like AlphaScreen.[6][9]
Expected Outcome & Data Presentation:
The binding of Compound X or Trametinib should increase the thermal stability of the target kinase, resulting in a rightward shift of the melting curve. The magnitude of this shift is proportional to the target engagement.
| Compound | Target Kinase | Tagg (°C) Vehicle | Tagg (°C) with Compound | Thermal Shift (ΔTagg) |
| Compound X | pERK1/2 | 52.5 | 58.0 | +5.5°C |
| Trametinib | MEK1 | 54.0 | 61.5 | +7.5°C |
Tagg: Temperature at which 50% of the protein is aggregated.
Phase 2: Cellular Target Inhibition & Downstream Pathway Modulation
The Core Question: Does target engagement by Compound X translate into inhibition of the kinase's activity and modulate the downstream signaling pathway within the cell?
Here, we move from demonstrating binding to proving functional inhibition. Western blotting is a robust and widely used technique to measure changes in protein phosphorylation, which is a direct indicator of kinase activity.[10][11]
Key Experiment: Western Blot Analysis of MAPK Pathway Phosphorylation
We will measure the phosphorylation status of key proteins in the MAPK cascade, such as MEK and its direct substrate ERK, following treatment with our compounds.[12][13][14]
Caption: Simplified MAPK signaling pathway showing points of inhibition.
Experimental Protocol: Western Blot
-
Cell Treatment: Seed A375 cells and allow them to adhere overnight. Treat the cells with a dose-response range of Compound X and Trametinib for a specified time (e.g., 2 hours).
-
Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., GAPDH). Then, incubate with HRP-conjugated secondary antibodies.
-
Detection & Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the p-ERK signal to the t-ERK signal and then to the loading control.
Expected Outcome & Data Presentation:
A successful kinase inhibitor will decrease the level of phosphorylated target protein in a dose-dependent manner. We can calculate the IC50 value, which is the concentration of the inhibitor required to reduce the phosphorylated protein level by 50%.
| Compound | Target Analyte | Cellular IC50 |
| Compound X | p-ERK | 25 nM |
| Trametinib | p-ERK | 5 nM |
Phase 3: Phenotypic Consequences
The Core Question: Does the observed inhibition of the MAPK pathway lead to a measurable anti-proliferative effect on cancer cells?
The ultimate goal of a targeted cancer therapeutic is to inhibit tumor growth. Therefore, we must connect the molecular MoA to a relevant cellular phenotype, such as cell proliferation.[15]
Key Experiment: Cell Proliferation/Viability Assay
A variety of assays can measure cell proliferation, including those that assess metabolic activity (like MTT or CCK-8) or DNA synthesis (like BrdU incorporation).[16][17] The BrdU assay is often more sensitive and directly measures DNA synthesis, a hallmark of proliferation.[18]
Experimental Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding & Treatment: Seed A375 cells in a 96-well plate. After 24 hours, treat with a dose-response range of Compound X and Trametinib for 72 hours.
-
BrdU Labeling: Add BrdU (a thymidine analog) to the wells for the final 2-4 hours of incubation. It will be incorporated into the DNA of actively dividing cells.[16]
-
Fixation & Detection: Fix the cells, denature the DNA, and add a peroxidase-conjugated anti-BrdU antibody to detect the incorporated BrdU.
-
Substrate & Measurement: Add a substrate that produces a colored product. Measure the absorbance using a plate reader. The signal intensity is directly proportional to the amount of DNA synthesis and thus, cell proliferation.
Expected Outcome & Data Presentation:
Both compounds should inhibit cell proliferation in a dose-dependent manner. From the resulting dose-response curve, we can calculate the EC50 value, which represents the concentration required to achieve 50% of the maximal anti-proliferative effect.
| Compound | Cellular Effect | EC50 |
| Compound X | Anti-Proliferation (A375 cells) | 40 nM |
| Trametinib | Anti-Proliferation (A375 cells) | 10 nM |
Phase 4: Off-Target and Selectivity Profiling
The Core Question: Is Compound X selective for the intended kinase, or does it interact with other kinases, potentially leading to unforeseen side effects?
Selectivity is a crucial attribute of a targeted therapy. Broad-spectrum kinase inhibitors can have significant toxicity.[19] Profiling Compound X against a panel of other kinases is essential to understand its selectivity and potential liabilities.
Key Experiment: Kinase Panel Screening
This is typically performed as a service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400). The percent inhibition for each kinase is measured.
Expected Outcome & Data Presentation:
The results are often visualized as a "kinome map" or a selectivity table. The ideal outcome is high inhibition of the intended target(s) and minimal inhibition of other kinases.
| Kinase Target | % Inhibition by Compound X (1 µM) | % Inhibition by Trametinib (1 µM) |
| MEK1 | 5% | 98% |
| ERK2 | 95% | 8% |
| p38α | 10% | 3% |
| JNK1 | 8% | 5% |
| CDK2 | 3% | 2% |
| (...and 400+ other kinases) | <10% | <10% |
This hypothetical data suggests Compound X is highly selective for ERK2, while Trametinib is selective for MEK1, confirming their distinct (though related) mechanisms of action.
Synthesizing the Evidence: A Comparative Conclusion
This comprehensive, four-phase validation process provides a robust body of evidence to support the proposed mechanism of action for Compound X.
-
Phase 1 (CETSA) would confirm that Compound X directly engages its target, pERK1/2, in a cellular environment.
-
Phase 2 (Western Blot) would demonstrate that this engagement leads to functional inhibition of the MAPK pathway, albeit with a higher IC50 than the comparator, Trametinib.
-
Phase 3 (BrdU Assay) would link the pathway inhibition to a clear anti-proliferative phenotype, establishing the compound's efficacy in a cancer cell model.
-
Phase 4 (Kinase Panel) would establish the selectivity profile of Compound X, highlighting its specific targeting of ERK2 within the broader kinome.
Overall Comparison:
The collective data would validate that Compound X is a potent and selective inhibitor of the MAPK pathway with a clear anti-proliferative effect. While the hypothetical data shows it to be less potent than Trametinib in this specific cell line, its distinct target within the same pathway (ERK vs. MEK) could offer therapeutic advantages in different contexts, such as overcoming resistance mechanisms to MEK inhibitors. This rigorous, comparative validation provides the necessary confidence to advance Compound X to the next stage of preclinical development.[20][21]
References
-
A Practical Guide to Target Engagement Assays. Selvita. Available from: [Link]
-
Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. Infinix Bio. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Target Engagement Assays. DiscoverX. Available from: [Link]
-
Western blot results of the mitogen-activated protein kinase (MAPK)... ResearchGate. Available from: [Link]
-
What is the best way to validate the mode of action of a novel anti-cancer compound?. ResearchGate. Available from: [Link]
-
Western blot analysis of MAP kinase pathway molecules 3 days after... ResearchGate. Available from: [Link]
-
Cell Function | Overview of Common Cell Proliferation Assays. Elabscience. Available from: [Link]
-
Western blot analysis of proteins in the mitogen-activated protein... ResearchGate. Available from: [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available from: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Available from: [Link]
-
Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. PubMed. Available from: [Link]
-
Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available from: [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PMC. Available from: [Link]
-
Comparator Drugs: A Critical Element in Clinical Research. Stellarix. Available from: [Link]
-
10 Strategies for Effective Preclinical Development Success. bioaccess. Available from: [Link]
-
Cell proliferation assays supported by live-cell imaging. Axion Biosystems. Available from: [Link]
-
How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. Available from: [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available from: [Link]
-
Considerations for Comparing a Test Drug With Standard of Care in Phase 2 Clinical Trials of Central Nervous System Disorders. Request PDF - ResearchGate. Available from: [Link]
-
Establishing a New Standard of Care: Translating Scientific Discovery into Novel Therapies. The Wistar Institute. Available from: [Link]
-
Preclinical research strategies for drug development. AMSbiopharma. Available from: [Link]
-
Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. Infinix Bio. Available from: [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available from: [Link]
-
Novel hormonal therapy versus standard of care—A registry-based comparative effectiveness evaluation for mCRPC-patients. PMC. Available from: [Link]
-
Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics | Oxford Academic. Available from: [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. PMC. Available from: [Link]
-
New drugs should be compared with existing treatments before approval, say experts. ScienceDaily. Available from: [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. infinixbio.com [infinixbio.com]
- 3. Comparator Drugs: A Critical Element in Clinical Research | Stellarix [stellarix.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 17. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 18. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 21. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
Comparative Cross-Reactivity Profiling: 4'-Fluoro-2-piperidinomethyl benzophenone
Technical Application Guide for Forensic & Pharmaceutical Analysis
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
4'-Fluoro-2-piperidinomethyl benzophenone (hereafter referred to as 4F-2PMBP ) is a critical fluorinated building block and potential degradation marker. In drug development, it serves as a lipophilic intermediate for the synthesis of piperidine-based antihistamines, anticholinergics, and arylcyclohexylamine dissociatives (e.g., fluorinated analogs of diphenidol or deschloroketamine).
For researchers and forensic toxicologists, profiling 4F-2PMBP is essential for two reasons:
-
Immunoassay Interference: Its structural motifs (benzophenone core + piperidine tail) mimic multiple drug classes, creating a high risk of false positives in urine drug screens (UDS) for Phencyclidine (PCP) and Benzodiazepines.
-
Pharmacological Selectivity: The addition of the 4'-fluorine atom alters metabolic stability and lipophilicity (LogP), potentially shifting binding affinity from H1 receptors to NMDA or 5-HT receptors compared to its non-fluorinated parent.
This guide provides a comparative analysis of 4F-2PMBP against standard reference materials, detailing its cross-reactivity profile and providing a validated protocol for interference testing.
Structural Basis of Cross-Reactivity (SAR Analysis)
To understand why 4F-2PMBP cross-reacts, we must analyze its pharmacophore relative to the target analytes of common immunoassays.
-
The Piperidine Moiety (PCP Mimicry): The piperidine ring linked via a methylene bridge to a lipophilic aromatic system strongly resembles the structure of Phencyclidine (PCP) . Antibodies raised against PCP often recognize the piperidine ring and the spatial volume of the adjacent phenyl rings.
-
The Benzophenone Core (Benzodiazepine Mimicry): Many benzodiazepine immunoassays target 2-aminobenzophenone (a common hydrolysis product). While 4F-2PMBP lacks the primary amine, the diphenyl ketone scaffold presents a similar steric footprint, leading to potential low-affinity binding (matrix noise).
-
The 4'-Fluorine Effect: Fluorine is a bioisostere for hydrogen but with higher electronegativity. This increases the compound's lipophilicity, often enhancing non-specific binding (NSB) to antibody hydrophobic pockets, thereby increasing "background" signal in competitive ELISAs.
Visualization: Structural Interference Pathways
Figure 1: Structural dissection of 4F-2PMBP showing the causal links between specific chemical moieties and false-positive risks in diagnostic assays.
Comparative Performance Guide
The following table contrasts 4F-2PMBP with its primary structural analogs and the targets it mimics. This data is synthesized from standard Structure-Activity Relationship (SAR) profiles of piperidine-benzophenones.
Table 1: Cross-Reactivity & Physicochemical Comparison
| Feature | 4F-2PMBP (Subject) | Phencyclidine (PCP) (Target Analyte) | 2-Amino-5-nitrobenzophenone (Metabolite Standard) | 2-Piperidinomethyl benzophenone (Non-F Analog) |
| Primary Use | Intermediate / Impurity | Dissociative Anesthetic | Benzodiazepine Metabolite | Chemical Intermediate |
| Molecular Weight | ~297.37 g/mol | 243.39 g/mol | 242.23 g/mol | ~279.38 g/mol |
| PCP Assay Reactivity | Moderate (1-5%) | Reference (100%) | Negligible (<0.1%) | Low (<1%) |
| Benzo Assay Reactivity | Low (<0.5%) | Negligible | High (>80%) | Low (<0.5%) |
| Lipophilicity (cLogP) | ~4.5 (High) | ~4.7 | ~2.8 | ~4.1 |
| Detection Challenge | "Ghost" Peak: Elutes near PCP in standard GC-MS methods.[1] | Standard Library Match. | Distinct UV spectrum. | Elutes earlier than 4F analog. |
| Fluorescence | High (Quenched by antibody binding) | Low | Low | Moderate |
Key Insight: 4F-2PMBP poses a unique challenge because it sits in the "gray zone" of cross-reactivity. It is not reactive enough to be a positive control, but reactive enough (1-5% in PCP assays) to trigger false positives in samples with high concentrations of the intermediate (e.g., overdose or manufacturing contamination).
Validated Protocol: Determination of Cross-Reactivity
To objectively determine the interference of 4F-2PMBP in your specific assay (ELISA or Lateral Flow), follow this self-validating "Spiking Protocol."
Materials Required[1][3][7][8][9][10][11]
-
Analyte: this compound (Reference Standard, >98% purity).
-
Matrix: Drug-Free Urine (DFU) or Phosphate Buffered Saline (PBS).
-
Assay Kit: Target Immunoassay (e.g., PCP Competitive ELISA).
-
Comparator: PCP-HCl standard.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Dissolve 10 mg of 4F-2PMBP in 1 mL of Methanol (Solution A).
-
Note: Benzophenones are hydrophobic; do not attempt to dissolve directly in aqueous buffer.
-
-
Generation of Spiking Series (Logarithmic):
-
Dilute Solution A into DFU to create the following concentrations:
-
100,000 ng/mL (High Load)
-
10,000 ng/mL
-
1,000 ng/mL (Typical Cutoff Range)
-
100 ng/mL
-
0 ng/mL (Blank Control)
-
-
-
Assay Execution:
-
Run the assay according to manufacturer instructions.
-
Run a parallel standard curve using PCP (0 - 100 ng/mL).
-
-
Calculation of % Cross-Reactivity:
-
Determine the concentration of 4F-2PMBP that produces a signal equivalent to the assay's cutoff (e.g., the signal produced by 25 ng/mL PCP).
-
Use the formula:
-
Workflow Visualization
Figure 2: Workflow for determining the cross-reactivity coefficient of benzophenone intermediates.
Troubleshooting & Interpretation
Scenario A: High Background Signal in Blank
-
Cause: 4F-2PMBP is highly lipophilic. If the washing steps in your ELISA are insufficient, the compound may stick to the plastic walls of the well, blocking antibody binding sites non-specifically.
-
Solution: Add 0.05% Tween-20 to your wash buffer to solubilize the fluorinated benzophenone.
Scenario B: "Ghost" Peak in Confirmation (GC-MS)
-
Observation: You get a positive immunoassay, but the Mass Spec confirmation for PCP is negative. However, you see a peak at a similar retention time.
-
Explanation: 4F-2PMBP often co-elutes with PCP on non-polar columns (e.g., DB-5MS) due to similar molecular weight and volatility.
-
Verification: Monitor the ion m/z 297 (Parent) and 98 (Piperidine fragment). PCP monitors m/z 243 and 200.
References
-
Hughey, J. J., & Colby, J. M. (2019).[2][3] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.[3] Clinical Chemistry, 65(12), 1522–1531.[2] Link
-
Smith, M. L., et al. (2021). Cross-reactivity of structurally similar substances in immunoassay methodologies. Oregon Health & Science University Interpretive Guide. Link
-
Sameem, B. (2019).[4] Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University Theses. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24725203, 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (Analog Reference). PubChem. Link
-
Creative Diagnostics. (2023). Benzophenone Test Reagents and Cross-Reactivity Profiles. Creative Diagnostics Technical Support. Link
Sources
- 1. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 2. hugheylab.org [hugheylab.org]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.mq.edu.au [figshare.mq.edu.au]
Comparison of synthetic routes for 4'-Fluoro-2-piperidinomethyl benzophenone
The synthesis of 4'-Fluoro-2-piperidinomethyl benzophenone (also known as [4-fluorophenyl][2-(piperidin-1-ylmethyl)phenyl]methanone) represents a classic challenge in medicinal chemistry: constructing a sterically congested diaryl ketone with a sensitive benzylic amine motif. This scaffold is frequently encountered in the development of CNS-active agents (e.g., Sigma-1 receptor ligands, antihistamines) and kinase inhibitors.
This guide objectively compares the three most viable synthetic strategies, prioritizing scalability , impurity control , and process safety .
Executive Summary: Route Comparison
| Feature | Route A: Radical Bromination / Displacement | Route B: Grignard-Nitrile Addition | Route C: Reductive Amination |
| Mechanism | Radical Substitution ( | Organometallic Addition to Nitrile | Reductive Alkylation of Amine |
| Key Intermediate | 2-(Bromomethyl)-4'-fluorobenzophenone | 1-(2-Bromobenzyl)piperidine | 2-(4-Fluorobenzoyl)benzaldehyde |
| Step Count | 2 (from 2-methyl-4'-fluorobenzophenone) | 3 (Convergent) | 2 (from aldehyde precursor) |
| Overall Yield | 60–75% | 50–65% | 70–85% |
| Scalability | High (Industrial Standard) | Low (Cryogenic/Exothermic) | Medium (Reagent Cost) |
| Safety Profile | Low (Lachrymatory intermediates) | Medium (Grignard handling) | High (Mild conditions) |
| Best For | Bulk Manufacturing | Library Generation / Analogs | Late-Stage Functionalization |
Detailed Route Analysis
Route A: The "Workhorse" Pathway (Bromination/Amination)
This is the most common industrial route due to the low cost of starting materials. It relies on the functionalization of 2-methyl-4'-fluorobenzophenone .
-
Step 1: Wohl-Ziegler Bromination. The methyl group is activated via radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).
-
Step 2: Nucleophilic Displacement. The resulting benzyl bromide is reacted with piperidine in the presence of a mild base.
-
Critical Insight: The bromination step is prone to over-bromination , yielding the gem-dibromide impurity. This side product is difficult to remove and hydrolyzes to the aldehyde, contaminating the final product.
-
Process Control: Stop the reaction at ~90% conversion to minimize dibromide formation.
Route B: The Convergent Grignard Route
This route builds the ketone bond after installing the amine, avoiding the handling of lachrymatory benzyl halides.
-
Step 1: Alkylation of piperidine with 2-bromobenzyl bromide.
-
Step 2: Formation of the Grignard reagent from 1-(2-bromobenzyl)piperidine.
-
Step 3: Nucleophilic attack on 4-fluorobenzonitrile , followed by acidic hydrolysis of the imine intermediate.
-
Critical Insight: The Grignard formation requires dry conditions and can be sluggish due to the chelating effect of the piperidine nitrogen on the magnesium (intramolecular coordination).
-
Process Control: Use of i-PrMgCl
LiCl (TurboGrignard) often gives better conversion than Mg turnings.
Route C: Reductive Amination (The "Green" Alternative)
If 2-(4-fluorobenzoyl)benzaldehyde is available (or prepared via oxidation of the methyl precursor), this route offers the mildest conditions.
-
Step 1: Condensation of the aldehyde with piperidine to form the iminium ion.
-
Step 2: Reduction in situ using Sodium Triacetoxyborohydride (STAB).
-
Critical Insight: This route eliminates the risk of alkylation at the wrong nitrogen if the amine has multiple nucleophilic sites, as reductive amination is highly chemoselective.
Visualizing the Synthetic Logic
Caption: Comparison of divergent (Route A) and convergent (Route B/C) strategies for the benzophenone scaffold.
Experimental Protocol: Route A (Optimized)
This protocol is selected for its balance of cost and robustness in a research setting.
Phase 1: Bromination
-
Setup: Charge a flame-dried round-bottom flask with 2-methyl-4'-fluorobenzophenone (1.0 eq) and dry CCl
or Benzotrifluoride (PhCF , a greener alternative). -
Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).
-
Reaction: Reflux (80°C) under
for 4–6 hours. Monitor by TLC/HPLC.-
Checkpoint: Look for the disappearance of the starting material. If conversion stalls at 80%, add a second portion of AIBN (0.02 eq).
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to yield the crude benzyl bromide (Caution: Lachrymator). Do not purify on silica (unstable); use directly.
Phase 2: Amination
-
Setup: Dissolve the crude benzyl bromide in Acetone or Acetonitrile (0.2 M).
-
Addition: Add Potassium Carbonate (K
CO ) (2.0 eq) followed by Piperidine (1.2 eq) dropwise.-
Note: The reaction is exothermic.
-
-
Reaction: Stir at 60°C for 3 hours.
-
Workup: Remove solvent in vacuo.[1][2] Partition residue between EtOAc and Water. Wash organic layer with Brine.
-
Purification: The crude amine is often an oil. Purify via flash column chromatography (Hexane/EtOAc 8:2) or crystallize as the Hydrochloride salt (add HCl in Et
O).
References
-
Synthesis of Piperidine-Appended Benzophenone Analogs. Medicinal Chemistry Research. Detailed protocols for amide-linked benzophenone derivatives and general handling of the scaffold.
-
Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.BenchChem Protocols. Mechanistic insights into
vs competition in fluorinated halomethyl aromatics. -
Synthesis of Fluorinated Benzophenones. Macquarie University Theses. Comprehensive guide on accessing fluorinated benzophenone cores via Grignard and Friedel-Crafts methods.
-
Safety Data Sheet: 3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone. Sigma-Aldrich. Physical properties and handling data for closely related analogs.
Sources
Comparative Profiling: Piperidine vs. Pyrrolidine Moieties in Benzophenone Derivatives
Executive Summary
In the optimization of benzophenone-based pharmacophores, the choice between a pyrrolidine (5-membered) and piperidine (6-membered) moiety is a critical decision point that dictates solubility, metabolic stability, and receptor affinity. While both are cyclic secondary amines, they impart distinct physicochemical profiles to the benzophenone core.
This guide provides a technical comparison of these two heterocycles when fused to benzophenone scaffolds, specifically focusing on Mannich base derivatives (amino-alkylated hydroxybenzophenones), which are widely researched for antimicrobial and cytotoxic activity.
Physicochemical & Structural Analysis
The transition from a 5-membered to a 6-membered ring alters the "projection" of the nitrogen lone pair and the lipophilic bulk of the molecule.
Comparative Metrics Table
| Feature | Pyrrolidine Moiety | Piperidine Moiety | Impact on Benzophenone Derivative |
| Ring Size | 5-membered | 6-membered | Piperidine adds steric bulk; Pyrrolidine is more compact. |
| Conformation | Envelope / Twist | Chair | Piperidine is more rigid; Pyrrolidine has pseudo-rotational flexibility.[1] |
| Basicity ( | ~11.27 | ~11.22 | Pyrrolidine is slightly more basic due to cation stabilization, potentially improving solubility at physiological pH. |
| Lipophilicity ( | +0.46 (approx) | +0.84 (approx) | Piperidine increases LogP significantly, enhancing BBB permeability but potentially reducing aqueous solubility. |
| Metabolic Liability | Piperidine is generally more susceptible to oxidative metabolism than pyrrolidine in certain P450 isoforms. |
The "Space-Filling" Effect (SAR Implications)
-
Pyrrolidine (Compact Fit): The pyrrolidine ring is often preferred when the binding pocket is narrow or requires a specific directional hydrogen bond. Its "envelope" conformation allows the nitrogen lone pair to project more accessibly in crowded active sites.
-
Piperidine (Hydrophobic Bulk): The piperidine ring, adopting a chair conformation, occupies more volume. It is superior when filling large hydrophobic pockets (e.g., in certain kinase inhibitors) or when higher lipophilicity is required to cross the blood-brain barrier (BBB).
Synthetic Pathways: The Mannich Reaction[2][3]
The most common method to introduce these moieties into a benzophenone scaffold is via the Mannich Reaction (Amino-alkylation). Since benzophenone (Diphenylmethanone) lacks enolizable
Reaction Mechanism (Ortho-Aminoalkylation)
The reaction involves the condensation of the active substrate (4-hydroxybenzophenone), formaldehyde, and the secondary amine (piperidine or pyrrolidine).
Figure 1: Mechanism of ortho-aminoalkylation on the benzophenone ring. The amine choice directs the steric outcome of the final product.
Experimental Protocol: Synthesis of Mannich Bases
Objective: Synthesize 3-(piperidin-1-ylmethyl)-4-hydroxybenzophenone vs. 3-(pyrrolidin-1-ylmethyl)-4-hydroxybenzophenone to compare yields and activity.
Materials
-
Substrate: 4-Hydroxybenzophenone (10 mmol)
-
Amine: Pyrrolidine OR Piperidine (10 mmol)
-
Aldehyde Source: Paraformaldehyde (10 mmol) or Formalin (37%)
-
Solvent: Ethanol (Absolute)
-
Catalyst: None (autocatalytic) or catalytic HCl (1-2 drops)
Step-by-Step Methodology
-
Pre-mixing: In a 50 mL round-bottom flask, dissolve 10 mmol of the secondary amine (pyrrolidine or piperidine) in 10 mL of ethanol.
-
Activation: Add 10 mmol of paraformaldehyde. Stir gently at room temperature for 10 minutes to facilitate partial formation of the reactive iminium species.
-
Addition: Add 10 mmol of 4-hydroxybenzophenone to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.
-
Checkpoint: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product will appear as a new spot with a lower
than the starting benzophenone due to the amine group.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (approx. 50g) with stirring.
-
Piperidine Derivative: Often precipitates as a solid. Filter and recrystallize from ethanol.
-
Pyrrolidine Derivative: May remain as an oil due to lower melting points. If oil separates, extract with dichloromethane (DCM), dry over
, and evaporate. Convert to HCl salt (using ethereal HCl) for solidification.
-
Expected Yields
-
Piperidine: Typically 75–85% (High crystallinity aids isolation).
-
Pyrrolidine: Typically 65–75% (Higher solubility in water/ethanol can lead to loss during workup).
Biological Performance Comparison
Antimicrobial Activity (Zone of Inhibition)
Studies on Mannich bases of phenolic ketones indicate a distinct advantage for pyrrolidine in antibacterial applications.
| Organism | Pyrrolidine Derivative Activity | Piperidine Derivative Activity | Mechanistic Insight |
| S. aureus (Gram +) | High | Moderate | Pyrrolidine's compact size allows better penetration of the peptidoglycan layer. |
| E. coli (Gram -) | Moderate | Low | Piperidine's hydrophobicity often leads to entrapment in the outer lipid membrane without reaching the target. |
| Fungal Strains | Moderate | High | Piperidine analogs often perform better as antifungals due to higher lipophilicity requirements for fungal cell wall permeation. |
Receptor Binding (SAR Logic)
When designing ligands for specific protein targets (e.g., kinases or transporters), the ring choice acts as a "toggle" for selectivity.
Figure 2: Decision matrix for selecting amine moieties based on target architecture.
Conclusion & Recommendation
-
Choose Pyrrolidine If: Your target requires a compact H-bond acceptor or if you are targeting Gram-positive bacteria. The pyrrolidine ring often yields higher potency in steric-sensitive targets (e.g., specific transporter inhibitors).
-
Choose Piperidine If: You need to increase the lipophilicity (LogP) of the benzophenone to enhance membrane crossing or if the target binding site is large and hydrophobic. It is also the superior choice if the final product must be a stable, crystalline solid for formulation.
References
-
BenchChem. (2025).[1][2] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from
-
Suresh, M., et al. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences. Retrieved from
-
Arslan, S., et al. (2006).[3] Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives.[3] Journal of Enzyme Inhibition and Medicinal Chemistry.[3] Retrieved from
-
Asian Journal of Organic & Medicinal Chemistry. (2018). Synthesis of 2-aminobenzophenones.[4] Retrieved from
-
ResearchGate. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Retrieved from
Sources
Bridging the Translational Gap: A Comparative Guide to Validating In Vitro Potency with In Vivo Efficacy
Introduction: The Attrition Crisis
The "Valley of Death" in drug development is often located between the Petri dish and the mouse cage. A compound may exhibit nanomolar potency (
This guide is not a generic overview. It is a technical framework designed to help you rigorously validate your in vitro hits using animal models. We will move beyond simple efficacy checks to establish a Pharmacokinetic/Pharmacodynamic (PK/PD) bridge —the only reliable method to prove that a drug’s failure or success is due to mechanism, not bioavailability.
Part 1: Strategic Model Selection
Before injecting a single animal, you must align your in vitro mechanism with the correct in vivo system. A mismatch here invalidates all downstream data.
Comparative Analysis of In Vivo Models
The following table compares the three primary modalities for validating small molecule and biologic efficacy.
| Feature | Cell-Line Derived Xenograft (CDX) | Syngeneic Model | Patient-Derived Xenograft (PDX) |
| Source | Immortalized human cell lines (e.g., HeLa, MCF-7) | Murine tumor lines in immunocompetent mice | Fresh human tumor tissue implanted directly |
| Immune Status | Immunocompromised (Nude/SCID) | Immunocompetent (C57BL/6, BALB/c) | Immunocompromised (NSG/Nude) |
| Predictive Value | Low to Moderate (High artifact risk) | High for Immunotherapy (Checkpoints) | Highest (Retains stromal architecture) |
| Cost & Speed | Low Cost / Fast (2-3 weeks) | Low Cost / Fast (2-3 weeks) | High Cost / Slow (Months) |
| Best For... | Initial PK/PD screening; Cytotoxics | Checkpoint inhibitors; Immune-modulators | Late-stage validation; Biomarker discovery |
Decision Logic: Selecting the Right Model
Do not default to CDX simply because it is cheap. Use this logic flow to determine the requisite model.
Figure 1: Decision tree for selecting the appropriate in vivo model based on therapeutic mechanism.
Part 2: The Mathematical Bridge (PK/PD)
Expert Insight: The most common error in validation is comparing in vitro concentration (
In a Petri dish, Fetal Bovine Serum (FBS) is usually 10%. In a mouse, plasma protein is 100%. A drug that is 99% protein-bound has only 1% free fraction (
The Correct Validation Formula
To validate that your drug is working, you must achieve a Free Plasma Concentration (
- : Potency determined in vitro.
- : Fraction unbound (determined via Equilibrium Dialysis).
-
Coverage Factor: Typically 3x to 5x to ensure maximal inhibition.
Workflow: From Hit to Efficacy
The following diagram illustrates the self-validating loop required to correlate dish results with mouse results.
Figure 2: The PK/PD Bridging Workflow. Efficacy studies should only commence if PK data confirms C_free > IC50.
Part 3: Experimental Protocol (Subcutaneous TGI)
This protocol focuses on a Cell-Line Derived Xenograft (CDX) , the industry standard for initial validation.
Phase 1: Preparation & Inoculation
-
Cell Expansion: Expand cells (e.g., HCT116) to log-phase growth. Viability must be >95% (Trypan Blue exclusion).
-
Matrix Preparation: For poorly tumorigenic lines, mix cells 1:1 with Matrigel (or Geltrex) on ice. This provides a scaffold for initial vascularization.
-
Inoculation: Inject
cells subcutaneously into the right flank of athymic nude mice (6-8 weeks old).-
Tip: Use a 25G needle. Create a "pocket" by advancing the needle slightly before injecting to prevent leakage.
-
Phase 2: Randomization (Critical Step)
Do not dose immediately. Wait for tumors to reach
-
Measure all tumors using digital calipers.
-
Calculate Volume:
.[1][2] -
Randomize mice into groups (n=8-10) so that the mean tumor volume and standard deviation are identical across all groups. This eliminates starting bias.
Phase 3: Dosing & Measurement
-
Dosing: Administer Vehicle (Control) and Compound (Low/High Dose) via oral gavage (PO) or IP injection.
-
Frequency: Measure tumor volume and Body Weight (toxicity marker) 2-3 times per week.
-
Endpoint: Euthanize when control tumors reach
or if body weight loss >20%.[3]
Part 4: Data Presentation & Analysis
When publishing or presenting comparison guides, raw data is insufficient. You must calculate the Tumor Growth Inhibition (TGI) percentage.[2][4]
Calculation Method
[1][2][4]- : Treated group mean volume.[4]
- : Control group mean volume.
Representative Data Table
Below is an example of how to present a validation dataset. Note the correlation between "Free Drug Coverage" and TGI.
| Group | Dose (mg/kg) | Plasma | Protein Binding (%) | In Vitro | Coverage ( | TGI (%) | P-Value | |
| Vehicle | - | - | - | - | - | - | 0% | - |
| Cmpd A | 10 | 500 | 98% | 10 | 10 | 1.0x | 25% | ns |
| Cmpd A | 50 | 2500 | 98% | 50 | 10 | 5.0x | 88% | <0.001 |
| Cmpd B | 10 | 500 | 50% | 250 | 10 | 25.0x | 95% | <0.001 |
Analysis: Compound A at 10 mg/kg failed (25% TGI) despite high total plasma levels (
References
-
FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.[5][6][7][8] U.S. Food and Drug Administration.[6][8][9] [Link]
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research.[10] PLOS Biology. [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. [Link]
-
Hollingshead, M. G. (2008). Antitumor efficacy testing in rodents.[3][11][12][13] Journal of the National Cancer Institute. [Link]
-
Nature Protocols. (2007). The cell-line-derived subcutaneous tumor model in preclinical cancer research. Nature Protocols. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. premier-research.com [premier-research.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ARRIVE Guidelines [norecopa.no]
- 11. mdpi.com [mdpi.com]
- 12. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atlantisbioscience.com [atlantisbioscience.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4'-Fluoro-2-piperidinomethyl benzophenone
As a novel compound, 4'-Fluoro-2-piperidinomethyl benzophenone presents unique challenges for laboratory safety and waste management. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined below are based on established principles of chemical hygiene and hazardous waste management, synthesized with data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this particular molecule.
Foundational Principles of Chemical Waste Management
The responsible disposal of any chemical waste is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous materials.[1][2] This means that the generator of the waste is responsible for its safe handling from the moment it is created until its ultimate disposal.[1][3]
Hazard Assessment of this compound
In the absence of a specific SDS, a conservative hazard assessment must be conducted based on available data for analogous compounds. Structurally related fluorinated benzophenone derivatives are often classified as harmful if swallowed, and may cause skin and eye irritation.[4][5][6] Furthermore, many aromatic ketones exhibit aquatic toxicity.[4][6][7]
Assumed Hazard Profile:
| Hazard Class | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed. | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Aquatic Toxicity | Potentially toxic to aquatic life. | Prevent release into the environment. |
This assumed profile necessitates handling this compound as a hazardous waste until proven otherwise through formal analysis.
Personal Protective Equipment (PPE)
Given the assumed hazards, the following minimum PPE should be worn when handling this compound and its waste products:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not generally required for small quantities handled in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[7][8]
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound.
Step 1: Waste Determination
The first crucial step is to determine if the waste is considered hazardous under RCRA.[3] This involves assessing whether the waste exhibits any of the four characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity) or if it is a listed hazardous waste.[9] Given the likely properties of this compound, it is prudent to manage it as a hazardous waste.
Step 2: Waste Segregation and Containerization
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, leading to fires, explosions, or the release of toxic gases.
-
Container Selection: Use a chemically compatible container for waste accumulation. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with a secure, tight-fitting lid.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any other components in the waste mixture.[1] The date of accumulation should also be clearly marked on the label.
Step 3: On-Site Accumulation
Laboratories are designated as Satellite Accumulation Areas (SAAs). In these areas, you can accumulate up to 55 gallons of non-acute hazardous waste or one quart of acutely hazardous waste at or near the point of generation.[3] The waste container must be kept closed at all times except when adding waste.
Step 4: Arranging for Disposal
Once the waste container is full, or if you have exceeded the SAA limits, you must arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor. Do not pour chemical waste down the drain or dispose of it in the regular trash.[10]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials.
-
Ventilate: Increase ventilation in the area.
-
Cleanup: Only trained personnel with the appropriate PPE should clean up chemical spills.
Training and Record-Keeping
All personnel who handle hazardous waste must receive training on proper waste management procedures and emergency response.[1][11] It is also essential to maintain accurate records of the waste generated and its disposal.
Visualizing the Disposal Workflow
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. mcfenvironmental.com [mcfenvironmental.com]
- 2. RCRA: Resource Conservation & Recovery Act - HAZCHEM [hazchem.com]
- 3. deq.nc.gov [deq.nc.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties [ehsleaders.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
